2,3,5-Trichlorotoluene vs 1,2,5-Trichloro-3-methylbenzene synonyms
The following technical guide is structured to provide a definitive resolution to the nomenclature ambiguity between 2,3,5-Trichlorotoluene and 1,2,5-Trichloro-3-methylbenzene , while serving as a comprehensive reference...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a definitive resolution to the nomenclature ambiguity between 2,3,5-Trichlorotoluene and 1,2,5-Trichloro-3-methylbenzene , while serving as a comprehensive reference for their physicochemical properties, synthesis, and application in high-value chemical development.
Synonym Verification & Chemical Identity Guide
Part 1: Executive Summary & Nomenclature Resolution
The Core Directive:
Researchers frequently encounter confusion between "2,3,5-Trichlorotoluene" and "1,2,5-Trichloro-3-methylbenzene" in supply chain documentation and regulatory databases. These are synonyms for the exact same chemical entity.
The distinction arises solely from the choice of the parent hydride during IUPAC naming:
Toluene-based naming (Preferred): The methyl group defines position 1. The chlorine substituents are located at positions 2, 3, and 5.
Benzene-based naming (Systematic): The benzene ring is the parent. Substituents are numbered to minimize the locant set. The set {1, 2, 3, 5} is generated, with chlorines at 1, 2, 5 and methyl at 3.[1]
Nomenclature Logic Visualization
The following diagram maps the atomic connectivity to prove the identity of both names.
Figure 1: Structural mapping confirming that 2,3,5-Trichlorotoluene and 1,2,5-Trichloro-3-methylbenzene describe the identical molecular connectivity.
Part 2: Physicochemical Profile[3][4]
For drug development and agrochemical synthesis, precise physical parameters are critical for process design (e.g., solvent selection, crystallization parameters).
Property
Value
Technical Context
Appearance
White to off-white solid
Low-melting solid; often requires gentle heating for transfer.
Melting Point
44.65 °C
Critical for handling; exists as a liquid in hot process streams but crystallizes at RT.
Boiling Point
240.4 °C
High boiling point allows for high-temperature functionalization without rapid evaporation.
Molecular Weight
195.47 g/mol
-
Solubility
Lipophilic
Soluble in DCM, Toluene, Acetone. Insoluble in water.[2]
Partition Coeff.
LogP ~ 4.2
Indicates high bioaccumulation potential; relevant for environmental fate studies.
Scientific Insight:
The melting point of ~45°C is characteristic of the 2,3,5-isomer's asymmetry compared to the higher melting 2,4,5-isomer (82°C). This "low-melt" characteristic often leads to supercooling phenomena in the lab, where the substance may appear as an oil until seeded.
Part 3: Synthesis & Manufacturing Protocols
Industrial Route: Controlled Chlorination
The primary manufacturing route involves the electrophilic aromatic substitution of toluene. However, this method lacks regioselectivity, producing a mixture of isomers (2,3,6-, 2,4,5-, and 2,3,5-).
Reagents: Toluene, Cl₂ (gas).
Catalyst: Lewis Acid (FeCl₃ or AlCl₃).
Challenge: Separation of the 2,3,5- isomer from the 2,4,5- isomer requires precision fractional distillation or melt crystallization due to close boiling points.
Laboratory Route: Directed Sandmeyer Synthesis
For high-purity standards (analytical reference materials), a directed synthesis via diazonium salts is preferred to avoid isomer separation issues.
Protocol:
Starting Material: 2-Amino-3,5-dichlorotoluene.
Diazotization: React with NaNO₂/HCl at 0-5°C to form the diazonium salt.
Sandmeyer Reaction: Treat with CuCl/HCl to replace the diazo group with Chlorine.
Purification: Steam distillation followed by recrystallization from ethanol.
Synthesis Workflow Diagram
Figure 2: Directed laboratory synthesis pathway ensuring high isomeric purity via the Sandmeyer reaction.
Part 4: Applications & Regulatory Context[5]
Agrochemical Development
2,3,5-Trichlorotoluene is a key intermediate in the synthesis of benzoic acid herbicides .
Mechanism: The methyl group is oxidized (using KMnO₄ or catalytic air oxidation) to form 2,3,5-trichlorobenzoic acid .
Due to the persistence of chlorinated aromatics, this compound is monitored in industrial effluents.[3]
Textile Industry: It appears on Restricted Substance Lists (RSL) (e.g., Oeko-Tex, G-Star Raw) as a prohibited carrier or dye synthesis byproduct.
Detection: It serves as an internal standard for calibrating GC-MS instruments when testing for chlorinated pollutants.
Drug Discovery
Used as a scaffold for building lipophilic side chains in pharmaceutical candidates. The trichloro-substitution pattern provides metabolic stability (blocking P450 oxidation sites on the ring) and enhances membrane permeability.
Part 5: Analytical Characterization (Self-Validating)
To confirm the identity of a sample labeled either "2,3,5-Trichlorotoluene" or "1,2,5-Trichloro-3-methylbenzene," rely on the following NMR signature.
¹H NMR Prediction (CDCl₃, 400 MHz):
Signal A (Methyl): Singlet, δ ~2.40 ppm (Integral 3H).
Signal B (Aromatic H4): Doublet, δ ~7.3 ppm (Integral 1H).
Coupling: Meta-coupling (J ~ 2.0 Hz) with H6.
Signal C (Aromatic H6): Doublet, δ ~7.5 ppm (Integral 1H).
Coupling: Meta-coupling (J ~ 2.0 Hz) with H4.
Validation Logic:
The presence of two aromatic protons with meta coupling (small J value) confirms the 2,3,5- substitution pattern. If you see ortho coupling (J ~ 8 Hz), the sample is likely the 2,3,6- or 2,4,5- isomer.
References
LGC Standards. (2025). 2,3,5-Trichlorotoluene Reference Material Datasheet. Retrieved from
Toronto Research Chemicals. (2025). 1,2,5-Trichloro-3-methylbenzene Product Specifications. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27339: 2,3,5-Trichlorotoluene. Retrieved from
ChemicalBook. (2023). 2,3,5-Trichlorotoluene Properties and Suppliers. Retrieved from
Oeko-Tex. (2023).[4] Limit Values and Fastness, Leather Standard. Retrieved from [4]
chemical structure and molecular weight of 2,3,5-trichlorotoluene
An In-Depth Technical Guide to 2,3,5-Trichlorotoluene for Research and Development Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2,3,5-trichlorotoluene, a chlorinate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2,3,5-Trichlorotoluene for Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,5-trichlorotoluene, a chlorinated aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, synthesis methodologies, analytical characterization, and its relevance in modern chemical research, including the broader context of chlorinated compounds in medicinal chemistry.
Core Chemical Identity and Structural Elucidation
2,3,5-Trichlorotoluene is one of six constitutional isomers of trichlorotoluene, with the chemical formula C₇H₅Cl₃.[1][2] The precise arrangement of the three chlorine atoms on the toluene ring dictates its chemical behavior and physical properties, making isomer-specific identification crucial for any research application.
The fundamental identifiers and properties of 2,3,5-trichlorotoluene are summarized below.
The molecular structure, defined by a toluene ring substituted with chlorine atoms at positions 2, 3, and 5, is visualized below. This specific substitution pattern is key to its reactivity and steric profile.
Caption: Chemical structure of 2,3,5-Trichlorotoluene (CAS 56961-86-5).
Synthesis and Mechanistic Considerations
The synthesis of specific trichlorotoluene isomers is a challenge in regioselectivity. The standard industrial production of trichlorotoluenes involves the electrophilic aromatic substitution of toluene with chlorine gas in the presence of a Lewis acid catalyst.[1] However, this direct approach typically yields a mixture of isomers, with the 2,3,6-, 2,4,5-, and 2,4,6- isomers often being significant products due to the ortho- and para-directing effects of the methyl group.[1]
Achieving a high yield of the 2,3,5-isomer requires a more nuanced synthetic strategy, often involving multi-step pathways that utilize starting materials with pre-existing substitution patterns to direct chlorination to the desired positions. While a specific, high-yield synthesis for 2,3,5-trichlorotoluene is not prominently documented in readily available literature, a general workflow for synthesizing a specific isomer, such as the commercially relevant 2,4,5-trichlorotoluene from p-chlorotoluene, provides critical insight into the required experimental logic.[6]
Workflow: Regioselective Synthesis of a Trichlorotoluene Isomer
This workflow illustrates the principles involved in controlling the position of chlorination, a concept directly applicable to the synthesis of any specific isomer, including 2,3,5-trichlorotoluene.
Caption: General workflow for the catalyzed synthesis of a trichlorotoluene isomer.
Causality Behind Experimental Choices:
Starting Material: The choice of a substituted toluene (like p-chlorotoluene) is critical. The existing substituent(s) direct subsequent chlorination to specific sites, overriding the simple ortho/para directing effect of the methyl group alone.[6]
Catalyst System: A Lewis acid (e.g., FeCl₃) is essential to polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺). The addition of co-catalysts, such as sulfur compounds or metal sulfides, can further enhance the yield and regioselectivity towards a specific isomer like 2,4,5-trichlorotoluene.[6]
Temperature Control: Electrophilic aromatic substitution is an exothermic process. Maintaining a controlled temperature (e.g., 5-60°C) is vital to prevent over-chlorination (formation of tetra- and pentachlorotoluenes) and undesirable side reactions.[6][7]
Purification: The crude product is invariably a mixture of isomers and other chlorinated species. Fractional distillation is employed to separate these compounds based on their different boiling points, which arise from subtle variations in their molecular shape and polarity.[6]
Analytical Characterization
Technique
Expected Signature for 2,3,5-Trichlorotoluene
Rationale & Comparative Notes
¹H NMR
Two singlets in the aromatic region (δ 7-8 ppm), one for each of the two aromatic protons. One singlet in the aliphatic region (δ 2-3 ppm) for the methyl group protons.
The two aromatic protons (at C4 and C6) are in different chemical environments and do not have adjacent protons, hence they should appear as distinct singlets.
¹³C NMR
Seven distinct signals: one for the methyl carbon, and six for the aromatic carbons (three substituted with Cl, two with H, and one with the methyl group).
The lack of symmetry in the molecule should result in chemically distinct environments for all seven carbon atoms.
Mass Spec.
A molecular ion (M⁺) peak with a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
The relative intensities of the M, M+2, M+4, and M+6 peaks provide a definitive signature for a trichlorinated compound. The base peak would likely result from the loss of a chlorine or methyl radical.[9]
IR Spec.
C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-Cl stretching bands in the fingerprint region.
The IR spectrum would confirm the presence of the key functional groups.[8]
Applications and Relevance in Drug Development
Established Applications
The primary documented application of trichlorotoluene isomers, including 2,3,5-trichlorotoluene, is as a chemical intermediate in the synthesis of agricultural chemicals, particularly herbicides.[3][5][10] For example, 2,3,6-trichlorotoluene is a known precursor to the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[1]
Potential in Pharmaceutical Research and Drug Development
While direct use of 2,3,5-trichlorotoluene in pharmaceuticals is not established, its structure as a polychlorinated aromatic compound is highly relevant to medicinal chemistry. The introduction of chlorine atoms into a lead compound is a powerful and widely used strategy in drug discovery to modulate its biological and physicochemical properties.[11]
Key Roles of Chlorination in Drug Design:
Metabolic Stability: Chlorine atoms, being electron-withdrawing, can shield adjacent positions on an aromatic ring from oxidative metabolism by cytochrome P450 enzymes. This often increases the compound's half-life and bioavailability.[11]
Lipophilicity and Permeability: The addition of chlorine increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be crucial for targeting intracellular or central nervous system proteins.[11]
Binding Interactions: A chlorine atom can act as a bioisostere for a methyl group or other functionalities. It can also form specific halogen bonds with protein targets, potentially increasing binding affinity and selectivity.[11]
Therefore, 2,3,5-trichlorotoluene can be viewed by drug development professionals as a potential starting material or scaffold. Its specific substitution pattern offers a unique template for further functionalization to create novel bioactive molecules.
Safety, Handling, and Experimental Protocols
As with all chlorinated aromatic compounds, 2,3,5-trichlorotoluene must be handled with care, assuming potential toxicity and environmental persistence.[12] All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Protocol: Safe Handling and Storage
Engineering Controls: Use a certified chemical fume hood to keep airborne concentrations to a minimum. Ensure an eyewash station and safety shower are immediately accessible.[13]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulation 29 CFR 1910.133 or European Standard EN166.[13][14]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection: Wear a lab coat.
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14] Keep away from strong oxidizing agents and metals.[13]
Protocol: Spill Management
Evacuate: Immediately evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[14]
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal: Dispose of the waste container through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[13]
References
Pharmaffiliates. (n.d.). 2,3,5-Trichlorotoluene | CAS No : 56961-86-5. Retrieved from [Link]
Wikipedia. (2024). Trichlorotoluene. Retrieved from [Link]
Wikidata. (2025). 2,3,5-trichlorotoluene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23128, 2,4,5-Trichlorotoluene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16378, 2,3,6-Trichlorotoluene. Retrieved from [Link]
Nishiyama, R., & Fujikawa, K. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. J-Stage. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2,4,5-Trichlorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,5-Trichlorotoluene, 98%. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trichlorotoluene (CAS 6639-30-1). Retrieved from [Link]
Di Bella, E. P. (1972). U.S. Patent No. 3,692,850. Google Patents.
National Institute of Standards and Technology. (n.d.). IR Spectrum for 2,4,5-Trichlorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) for 2,4,5-Trichlorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]
PubChemLite. (n.d.). 2,3,6-trichlorotoluene (C7H5Cl3). Retrieved from [Link]
Al-Mokadem, M., & El-Fakharany, E. (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of Trichlorotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical properties of the six constitutional isomers of trichlorotoluene. As intermediates in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of the six constitutional isomers of trichlorotoluene. As intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals, a thorough understanding of their physical characteristics is crucial for process development, safety, and environmental impact assessment. This document moves beyond a simple data repository to offer insights into the experimental methodologies used to determine these properties and the structural rationale for their variation across the isomeric series.
Introduction to Trichlorotoluene Isomers
Trichlorotoluenes are a group of chlorinated aromatic hydrocarbons with the general formula C₇H₅Cl₃. The six constitutional isomers are distinguished by the substitution pattern of the three chlorine atoms on the toluene ring.[1][2] These isomers are typically colorless to pale yellow solids or liquids at room temperature.[2][3][4] Their synthesis often involves the controlled chlorination of toluene or its chlorinated derivatives.[2]
The precise positioning of the chlorine atoms and the methyl group on the benzene ring significantly influences the molecule's polarity, symmetry, and intermolecular forces, leading to distinct physical properties for each isomer.[5] Understanding these differences is paramount for applications ranging from reaction kinetics and solvent selection to toxicological and environmental fate studies.
Comparative Analysis of Physical Properties
The following table summarizes the key physical properties of the six trichlorotoluene isomers. It is important to note that some of the reported density values are estimates and should be considered as such. The solubility data, while indicating general trends, is largely qualitative, as these compounds are sparingly soluble in water.
The observed differences in melting points, boiling points, and solubilities among the trichlorotoluene isomers can be attributed to the interplay of several molecular factors:
Dipole Moment and Polarity: The substitution pattern of the chlorine atoms dictates the overall molecular dipole moment. Isomers with a more symmetrical arrangement of chlorine atoms may have a lower net dipole moment, leading to weaker dipole-dipole interactions and consequently lower boiling points.
Molecular Symmetry and Crystal Packing: The melting point is highly dependent on the efficiency with which molecules can pack into a crystal lattice. Symmetrical molecules often pack more readily into a stable crystal structure, resulting in higher melting points. This is evident in the significantly higher melting point of 2,4,5-trichlorotoluene compared to the other isomers.[5]
Intermolecular Forces: Van der Waals forces, dipole-dipole interactions, and for some isomers, weak hydrogen bonding capabilities influence the energy required to transition between solid, liquid, and gaseous phases.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the principles behind the standard experimental methods used for determining the properties listed in the table.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.[9]
This method is a widely used and reliable technique for determining the melting range of crystalline organic chemicals.[10][11]
Sample Preparation: A small amount of the dry, powdered trichlorotoluene isomer is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of a few millimeters.
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a thermometer and a means of observing the sample.
Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.
Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point) are recorded. This range is reported as the melting point.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]
The ebulliometer method is a precise technique for determining the boiling point of liquids.
Apparatus: An ebulliometer consists of a boiling flask, a condenser, and a thermometer or thermocouple positioned in the vapor and liquid phases.
Procedure: The trichlorotoluene isomer is placed in the boiling flask and heated. The liquid and vapor are brought into equilibrium at the boiling point.
Measurement: The temperature of the boiling liquid and its vapor are measured. For pure liquids, these temperatures should be identical. The pressure is also recorded.
Figure 2: Ebulliometer for Boiling Point Measurement.
Density Determination
Density is the mass of a substance per unit volume. For solids and liquids, it is a fundamental physical property.
Experimental Protocol: Pycnometer Method (Adapted from ASTM D854) [10][14]
The pycnometer method is a precise way to determine the density of both liquids and solids.
Apparatus: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, so that air bubbles may escape.
Procedure for Solids:
The mass of the clean, dry pycnometer is determined.
A known mass of the solid trichlorotoluene isomer is added to the pycnometer.
The pycnometer is filled with a liquid of known density in which the solid is insoluble (e.g., water for insoluble compounds, or a non-reactive organic solvent).
The mass of the pycnometer, solid, and liquid is determined.
The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its mass is determined.
Calculation: The density of the solid is calculated from these mass measurements and the known density of the liquid.
Procedure for Liquids:
The mass of the clean, dry pycnometer is determined.
The pycnometer is filled with the liquid trichlorotoluene isomer and its mass is determined.
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Figure 3: Pycnometer Method for Density.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For sparingly soluble compounds like trichlorotoluenes in water, specific methods are required.
This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.[11][13]
Equilibration: An excess amount of the trichlorotoluene isomer is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The mixture is allowed to stand to allow for the separation of the undissolved solid or liquid. Centrifugation may be used to enhance separation.
Analysis: A sample of the clear, saturated aqueous phase is carefully removed and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Figure 4: Shake-Flask Method for Solubility.
Conclusion
The physical properties of trichlorotoluene isomers are a direct consequence of their molecular structure. The arrangement of chlorine atoms on the toluene ring dictates the polarity, symmetry, and intermolecular forces, which in turn govern their melting and boiling points, density, and solubility. This guide has provided a consolidated source of these physical properties and detailed the standard experimental methodologies for their determination. For researchers, scientists, and drug development professionals, this information is essential for informed decision-making in process design, safety protocols, and environmental risk assessment. The provided experimental frameworks serve as a foundation for the in-house validation and characterization of these and other related chemical entities.
References
OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-23).
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. Retrieved February 22, 2026, from [Link]
Trichlorotoluene. (2023, November 29). In Wikipedia. Retrieved February 22, 2026, from [Link]
ASTM International. (2014). Standard Test Methods for Specific Gravity of Soil Solids by Water Pycnometer (D854-14).
OECD. (2012). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
OECD n°109: Density of liquids and solids. (2021, January 14). Analytice. Retrieved February 22, 2026, from [Link]
Toluene, 2,4,5-trichloro-. (2024, April 10). ChemBK. Retrieved February 22, 2026, from [Link]
Specific Gravity of Soil Solids by Water Pycnometer. (2002, September 15). ASTM International. Retrieved February 22, 2026, from [Link]
OECD 105 - Phytosafe. (n.d.). Phytosafe. Retrieved February 22, 2026, from [Link]
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). OECD. Retrieved February 22, 2026, from [Link]
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved February 22, 2026, from [Link]
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). Environmental Sciences Europe. Retrieved February 22, 2026, from [Link]
Trichlorotoluene. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]
3,4,5-Trichlorotoluene | C7H5Cl3 | CID 35397. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Chemical Properties of trichlorotoluene (CAS 30583-33-6). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]
Trichlorotoluene. (2023, November 29). In Wikipedia. Retrieved February 22, 2026, from [Link]
Melting point determination. (n.d.). Retrieved February 22, 2026, from [Link]
CAS No : 56961-86-5 | Product Name : 2,3,5-Trichlorotoluene. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
2,4,5-Trichlorotoluene. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
Solubility Correlations of Common Organic Solvents. (2018, June 20). Figshare. Retrieved February 22, 2026, from [Link]
2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Chemical Properties of 2,4,5-Trichlorotoluene (CAS 6639-30-1). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]
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Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. Retrieved February 22, 2026, from [Link]
Properties of Common Organic Solvents. (2022, September 8). Retrieved February 22, 2026, from [Link]
This technical guide serves as an advanced Safety Data Sheet (SDS) and application manual for 2,3,5-Trichlorotoluene .[2][8] Unlike the more common 2,4,6- or 2,4,5- isomers, the 2,3,5- substitution pattern presents unique steric challenges and specific reactivity profiles utilized primarily in the synthesis of high-value agrochemical actives (herbicides) and specialized pharmaceutical intermediates.[2][8]
This document is designed for Senior Research Scientists and Process Chemists . It moves beyond generic hazard listings to provide a causal analysis of the compound's physicochemical behavior, rigorous identification protocols, and self-validating handling workflows.[2][8]
Part 1: Chemical Identity & Physicochemical Logic[2][4][8]
The structural integrity of 2,3,5-trichlorotoluene is defined by the vicinal chlorines at positions 2 and 3, adjacent to the methyl group.[2][8] This creates a "steric pocket" that influences both its melting point and its reactivity in nucleophilic aromatic substitutions.[2][4][8]
Mechanism:[2][4][8] Chlorinated toluenes undergo hepatic metabolism via Cytochrome P450, potentially forming reactive epoxide intermediates or benzyl alcohols that deplete glutathione.[2][8]
Protocol: Do not rely solely on gloves.[2][4][8] Use a fume hood to prevent inhalation of dust/vapors during weighing.[2][4][8]
Skin & Eye Irritation - Category 2 (H315, H319):
Mechanism:[2][4][8] The lipophilic nature (LogP 4.[2][4][8]2) allows rapid defatting of the stratum corneum, leading to immediate irritation and potential transdermal absorption.[2][8]
Aquatic Chronic Toxicity - Category 2 (H411):
Mechanism:[2][4][8] Poor biodegradability due to the stable C-Cl bonds and high bioaccumulation factor (BCF).[2][4][8]
Directive:Zero-discharge policy. All glassware washings must be collected in halogenated waste containers.[2][4][8]
2.2 Emergency Response Decision Tree
The following workflow dictates the immediate response to a spill, prioritizing containment of the solid-liquid phase transition.
Figure 1: Adaptive spill response protocol accounting for the compound's low melting point.[2][4]
Part 3: Analytical Integrity & Isomer Verification
The synthesis of 2,3,5-trichlorotoluene often results in isomeric mixtures (e.g., 2,3,6- or 2,4,5-trichlorotoluene).[2][8] Standard HPLC often fails to resolve these positional isomers effectively due to similar polarity.[2][4][8]
3.1 The "Isomer Trap"
Researchers often mistake the 2,3,6- isomer for the 2,3,5- isomer.[2][8]
2,3,5-Trichlorotoluene: Methyl is flanked by Cl (pos 2) and H (pos 4).[2][8]
2,3,6-Trichlorotoluene: Methyl is flanked by Cl (pos 2) and Cl (pos 6).[2][8]
3.2 Definitive Identification Protocol
Do not rely on GC-MS alone, as fragmentation patterns are nearly identical (M+ 194/196/198 clusters).[2][4][8]
Because the melting point is ~45°C, the reagent often arrives as a heterogeneous solid-liquid mixture.[2][4][8]
Do NOT scoop directly from the bottle (leads to stoichiometry errors due to density differences).[2][4][8]
Warm Water Bath: Place the sealed container in a 50°C water bath for 30 minutes.
Homogenize: Swirl gently until fully liquid.
Aliquot: Pipette the liquid by weight (Density ~1.3 g/mL) while warm.
4.2 Synthesis Logic: Nucleophilic Substitution
The 2,3,5- pattern activates the position 4 and 6 differently.[2][8]
Electrophilic Attack: The methyl group directs ortho/para.[2][4][8] However, positions 2, 3, and 5 are blocked.[2][8] Position 4 is sterically crowded by the Cl at 3 and 5.[2][4][8] Position 6 is the most accessible site for further electrophilic substitution (e.g., nitration).[2][8]
Benzylic Bromination: Radical bromination of the methyl group (using NBS) is slower than in non-chlorinated toluenes due to the inductive electron-withdrawing effect of the chlorine ring, but it will proceed to form the benzyl bromide derivative, a key intermediate for drug discovery.[2][8]
Figure 2: Primary synthetic divergence points for 2,3,5-trichlorotoluene.
Part 5: Storage and Stability[2][4][8]
Storage: Store at +2°C to +8°C (Refrigerated). While stable at room temperature, keeping it solid prevents "sweating" of the container and reduces vapor pressure build-up.[2][4]
Incompatibility: Strong oxidizing agents.[2][4][8] Reacts violently with aluminum powder (Friedel-Crafts type polymerization risk).[2][4][8]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13751585, 1,2,5-Trichloro-3-methylbenzene. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Chlorinated Toluenes. Retrieved from [Link][2][4][8]
An In-Depth Technical Guide to 1,2,5-Trichloro-3-methylbenzene (PubChem CID: 13751585) Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1,2,5-Trichloro-3-methylbenzene (PubChem CID: 13751585)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2,5-trichloro-3-methylbenzene (also known as 2,3,5-trichlorotoluene), a halogenated aromatic hydrocarbon. This document delves into the core chemical and physical properties, outlines a probable synthesis methodology based on established chemical principles, and presents a detailed analysis of its spectroscopic characteristics. Furthermore, it explores the toxicological profile and potential applications of this compound and its isomers, particularly as intermediates in the synthesis of agrochemicals and dyes. This guide is intended to serve as a valuable resource for professionals in research and development, offering a consolidated source of technical information to support further investigation and application.
Introduction
1,2,5-Trichloro-3-methylbenzene is a member of the trichlorotoluene family of compounds, which are derivatives of toluene where three hydrogen atoms on the benzene ring have been substituted with chlorine atoms.[1][2] There are six constitutional isomers of trichlorotoluene, each with the molecular formula C7H5Cl3.[1][2] The specific arrangement of the chlorine and methyl substituents on the aromatic ring dictates the physical and chemical properties of each isomer.[1][2] These compounds are generally colorless, lipophilic solids with low water solubility.[1][2] While not all isomers have widespread commercial use, they are significant as chemical intermediates and are of interest in environmental science due to their persistence.[2][3]
This guide focuses specifically on the 1,2,5-trichloro-3-methylbenzene isomer, providing an in-depth examination of its scientific and technical attributes.
Chemical and Physical Properties
The fundamental properties of 1,2,5-trichloro-3-methylbenzene are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Trichlorotoluenes are typically synthesized through the electrophilic aromatic substitution of toluene or its chlorinated derivatives.[1][2] The direct chlorination of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, yields a mixture of isomers.[1]
Proposed Synthesis Workflow for 1,2,5-Trichloro-3-methylbenzene
Caption: Proposed multi-step synthesis of 1,2,5-trichloro-3-methylbenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for the synthesis of trichlorotoluenes.[1][5]
Materials:
2,5-Dichlorotoluene
Anhydrous Iron(III) chloride (FeCl3)
Chlorine gas (Cl2)
Anhydrous solvent (e.g., carbon tetrachloride)
Sodium bicarbonate solution (5%)
Anhydrous magnesium sulfate
Apparatus for chlorination (three-necked flask, gas inlet tube, condenser, magnetic stirrer)
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (to neutralize excess chlorine) is charged with 2,5-dichlorotoluene and a suitable anhydrous solvent.
Catalyst Addition: A catalytic amount of anhydrous iron(III) chloride is added to the flask. The mixture is stirred to ensure homogeneity.
Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be monitored and maintained within a specific range (e.g., 20-40°C) using a cooling bath.
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of starting material, intermediate products, and the desired 1,2,5-trichloro-3-methylbenzene.
Workup: Once the desired conversion is achieved, the introduction of chlorine gas is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess dissolved chlorine. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed by rotary evaporation.
Purification: The crude product, which will be a mixture of isomers, is purified. Given that 1,2,5-trichloro-3-methylbenzene is a solid at room temperature, purification can be achieved by fractional distillation followed by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Causality of Experimental Choices:
Starting Material: 2,5-Dichlorotoluene is chosen as a potential starting material to direct the chlorination to the desired positions. The methyl group is an ortho-, para-director, and the existing chlorine atoms are deactivating but also ortho-, para-directing.
Catalyst: A Lewis acid like FeCl3 is essential to polarize the Cl-Cl bond, making the chlorine a more potent electrophile for aromatic substitution.
Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions, such as chlorination of the methyl group, and to manage the exothermic nature of the reaction.
Purification: The separation of isomers is often the most challenging step. A combination of fractional distillation (to separate based on boiling point differences) and recrystallization (to purify the solid isomer) is a standard approach.
Spectroscopic Analysis
Spectroscopic data is vital for the structural elucidation and identification of 1,2,5-trichloro-3-methylbenzene. While a comprehensive, publicly available dataset for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there will be two aromatic protons in different chemical environments. These would likely appear as two distinct singlets or narrowly split doublets (due to long-range coupling) in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would give rise to a singlet at a higher field (δ 2.3-2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum will show seven distinct signals, one for each unique carbon atom. The methyl carbon will appear at a high field (δ ~20 ppm).[6] The six aromatic carbons will have distinct chemical shifts, with the carbons bonded to chlorine atoms being significantly downfield. The carbon atom attached to the methyl group will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
C-Cl stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.[7]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.47 g/mol ). A characteristic isotopic pattern for three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) will be observed for the molecular ion peak and any chlorine-containing fragment ions, which is a definitive indicator of the number of chlorine atoms in the molecule.
Applications and Potential Uses
While specific, large-scale applications for 1,2,5-trichloro-3-methylbenzene are not well-documented, compounds of this class generally serve as important intermediates in the chemical industry.
Agrochemicals: A primary use for some trichlorotoluene isomers is as precursors in the synthesis of herbicides.[1][8] For example, 2,3,6-trichlorotoluene is a precursor to the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[1] It is plausible that 1,2,5-trichloro-3-methylbenzene could be explored as a building block for novel agrochemicals.
Dyes and Pigments: Chlorinated toluenes are also used in the manufacturing of certain dyes.[2] The specific substitution pattern of 1,2,5-trichloro-3-methylbenzene could offer unique properties to synthesized colorants.
Organic Synthesis: In a research and development context, this compound can be a versatile starting material for further functionalization. The chlorine atoms can be substituted via nucleophilic aromatic substitution under certain conditions, and the methyl group can be oxidized or halogenated to introduce other functional groups.
Caption: Potential application areas for 1,2,5-trichloro-3-methylbenzene.
Toxicology and Environmental Fate
Toxicological Profile
Specific toxicological data for 1,2,5-trichloro-3-methylbenzene is scarce. However, studies on related trichlorotoluene isomers provide some insight into the potential health effects. A 28-day feeding study in rats with α,α,α-, α,2,6-, and 2,3,6-trichlorotoluene indicated a low order of oral toxicity.[3][9] Observed effects at higher doses included increased liver weights and mild histological changes in the liver, kidney, and thyroid.[3][9]
Based on the broader class of chlorinated aromatic hydrocarbons, potential hazards of 1,2,5-trichloro-3-methylbenzene may include:
Skin and Eye Irritation: Direct contact may cause irritation.
Toxicity upon Ingestion or Inhalation: While the acute toxicity is expected to be low, prolonged exposure could lead to organ damage, particularly to the liver and kidneys.[2]
Environmental Fate
Trichlorotoluenes are generally persistent in the environment due to the stability of the chlorinated aromatic ring.[2]
Bioaccumulation: With a high XLogP3 value of 4.2, 1,2,5-trichloro-3-methylbenzene is expected to be lipophilic and have a tendency to bioaccumulate in fatty tissues of organisms.[2][4]
Biodegradation: Biodegradation of highly chlorinated benzenes is generally slow under aerobic conditions but can occur under anaerobic conditions through reductive dechlorination.[10]
Mobility: Due to its low water solubility, it is expected to adsorb strongly to soil and sediments, limiting its mobility in aqueous environments.[10]
Conclusion
1,2,5-Trichloro-3-methylbenzene is a specialty chemical with a defined set of physical and chemical properties. While not as extensively studied as some of its isomers, it holds potential as a chemical intermediate in the synthesis of agrochemicals and dyes. The synthesis, though not explicitly detailed in the literature, can be reasonably approached through controlled chlorination of appropriate precursors. Its toxicological profile is likely similar to other trichlorotoluene isomers, suggesting a low but present level of hazard that warrants careful handling. Further research into the specific reactivity and biological activity of this compound could unveil novel applications in materials science and drug development.
References
Chu, I., Shen, S.Y., Villeneuve, D.C., Secours, V.E., & Valli, V.E. (2008). Toxicity of trichlorotoluene isomers: A 28‐day feeding study in the rat. Journal of Environmental Science and Health, Part B, 19(2), 187-199.
Chu, I., Shen, S.Y., Villeneuve, D.C., Secours, V.E., & Valli, V.E. (1984). Toxicity of trichlorotoluene isomers: a 28-day feeding study in the rat. Journal of Environmental Science and Health. Part. B, Pesticides, Food Contaminants, and Agricultural Wastes, 19(2), 187-199.
Wikipedia. (2024). Trichlorotoluene. Retrieved from [Link]
Grokipedia. (n.d.). Trichlorotoluene.
NIST. (n.d.). Benzene, 1,2,5-trichloro-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 2,3,6-Trichlorotoluene. Retrieved from [Link]
Google Patents. (n.d.). US3692850A - Process for the production of 2,4,5-trichlorotoluene.
OECD SIDS. (2004). α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7.
Health Council of the Netherlands. (2004). 2-Chlorotoluene.
S. Mhike, et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1156.
NIST. (n.d.). Benzene, 1,2,3-trichloro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Organic Syntheses. (n.d.). 4,4'-Dimethoxy-1,1'-biphenyl. Retrieved from [Link]
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene.
PubChem. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]
PubChem. (n.d.). 1,2,5-Trichloro-3-methylbenzene. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2,3,5-Trichlorotoluene. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for the Use of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Organic Synthesis.
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.).
Agency for Toxic Substances and Disease Registry (ATSDR). (2013). Toxicological Profile for Trichlorobenzenes.
Anjum, A., et al. (2013). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52B(11), 1469-1471.
Nelson, M. J., Montgomery, S. O., Mahaffey, W. R., & Pritchard, P. H. (1987). Biodegradation of trichloroethylene and involvement of an aromatic biodegradative pathway. Applied and environmental microbiology, 53(5), 949–954.
U.S. Environmental Protection Agency. (2025). 1,2,5-Trichloro-3-methylbenzene - Chemical Details. CompTox Chemicals Dashboard.
LGC Standards. (n.d.). 2,3,5-Trichlorotoluene | CAS 56961-86-5.
Wani, T. A., et al. (2014). Environmental Dynamics and Engineered Systems for the Degradation of Trichloroethylene: A Critical Review. Global NEST Journal, 16(1), 133-148.
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene. Retrieved from [Link]
Wani, T. A., et al. (2014). ENVIRONMENTAL DYNAMICS AND ENGINEERED SYSTEMS FOR THE DEGRADATION OF TRICHLOROETHYLENE: A CRITICAL REVIEW. Global NEST Journal, 16(1), 133-148.
Singh, H., et al. (2001). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline.
ResearchGate. (n.d.). Figure S1.1: (a) H and (b) C NMR spectra of [1'-....
ChemRxiv. (n.d.). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture.Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture*.
Application Notes & Protocols: 1,2,5-Trichloro-3-methylbenzene as a Versatile Pharmaceutical Intermediate
Section 1: Introduction & Overview This document provides in-depth application notes and validated protocols for the use of 1,2,5-trichloro-3-methylbenzene, also known as 2,4,5-trichlorotoluene, as a pivotal intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Introduction & Overview
This document provides in-depth application notes and validated protocols for the use of 1,2,5-trichloro-3-methylbenzene, also known as 2,4,5-trichlorotoluene, as a pivotal intermediate in pharmaceutical synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
1,2,5-Trichloro-3-methylbenzene is a polychlorinated aromatic hydrocarbon. Its unique substitution pattern, featuring three electron-withdrawing chlorine atoms and a methyl group on the benzene ring, provides a versatile scaffold for a variety of chemical transformations crucial in drug development.
The introduction of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological and physical properties, including lipophilicity, metabolic stability, and binding affinity. Polychlorinated compounds like 2,4,5-trichlorotoluene serve as valuable starting materials or "building blocks" for constructing more complex drug candidates.[5] Its utility stems from the ability to selectively functionalize either the aromatic ring or the methyl group, providing multiple pathways to desired molecular targets. This intermediate is used in the production of compounds for various sectors, including pharmaceuticals, dyestuffs, and pesticides.[6]
Scope of this Guide
This guide will detail the primary synthetic transformations involving 2,4,5-trichlorotoluene, provide step-by-step protocols for key reactions, outline analytical methods for quality control, and summarize critical safety and handling procedures. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific synthetic challenges.
The chemical reactivity of 2,4,5-trichlorotoluene is dominated by two key features: the activated aromatic ring and the benzylic methyl group. This dual reactivity allows for a diverse range of synthetic applications.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three strong electron-withdrawing chlorine atoms makes the benzene ring electron-deficient and thus susceptible to attack by nucleophiles.[7] This reaction is a cornerstone of its utility. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] For the reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group (a chloride ion in this case), which allows for effective delocalization and stabilization of the negative charge.[9][10]
Side-Chain Functionalization: Oxidation
The methyl group can be oxidized to afford valuable derivatives such as 2,4,5-trichlorobenzoic acid.[4] Carboxylic acids are ubiquitous in pharmaceutical compounds and serve as critical handles for forming amides, esters, and other functional groups. This transformation is typically achieved using strong oxidizing agents. The resulting 2,4,5-trichlorobenzoic acid is a known intermediate in the pharmaceutical and dye industries.[11]
Side-Chain Functionalization: Halogenation
Free-radical halogenation of the methyl group can produce 2,4,5-trichlorobenzyl halides. These compounds are potent electrophiles, ideal for introducing the 2,4,5-trichlorobenzyl moiety into a target molecule via alkylation of nucleophiles like amines, alcohols, or thiols. Hydrolysis of the di- and tri-chlorinated side-chain products can yield aromatic aldehydes and acyl chlorides, respectively, which are also highly valuable synthetic intermediates.[12]
Key synthetic pathways originating from 1,2,5-trichloro-3-methylbenzene.
Section 3: Detailed Experimental Protocols
The following protocols are representative examples of the core transformations discussed. They are designed to be robust and scalable, with clear checkpoints for reaction monitoring and purification.
Protocol 1: Synthesis of N-(2,4,5-trichlorophenyl)morpholine via SNAr
Rationale: This protocol demonstrates a typical nucleophilic aromatic substitution. Morpholine is used as a representative amine nucleophile. The reaction requires heat to overcome the activation energy. A base (potassium carbonate) is used to neutralize the HCl formed during the reaction, driving it to completion. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation, leaving the nucleophile highly reactive.
Reaction scheme for the synthesis of N-(2,4,5-trichlorophenyl)morpholine.
Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: To the flask, add 1,2,5-trichloro-3-methylbenzene (1.95 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 20 mL of anhydrous DMSO.
Addition: While stirring, add morpholine (1.05 mL, 12 mmol) to the suspension.
Reaction: Heat the reaction mixture to 120 °C and maintain for 12-18 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the solid with a small amount of ethyl acetate.
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Oxidation to 2,4,5-Trichlorobenzoic Acid
Rationale: This protocol employs potassium permanganate (KMnO₄), a powerful oxidizing agent, to convert the benzylic methyl group into a carboxylic acid. The reaction is conducted in a water/pyridine mixture to improve the solubility of the organic starting material. The reaction is run under basic conditions; therefore, an acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Reaction scheme for the oxidation of 2,4,5-trichlorotoluene.
Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate
Buchner funnel, Filtration flask, pH paper
Step-by-Step Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
Reagents: Add 2,4,5-trichlorotoluene (3.91 g, 20 mmol) to a mixture of 50 mL of pyridine and 25 mL of water.
Addition of Oxidant: While stirring, add potassium permanganate (9.48 g, 60 mmol) in several portions over 30 minutes. The addition is exothermic.
Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4-6 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
Quenching: Cool the mixture to room temperature. Add solid sodium bisulfite in small portions until the brown MnO₂ is dissolved and the solution becomes colorless.
Work-up: Remove the pyridine under reduced pressure. Cool the remaining aqueous solution in an ice bath.
Precipitation: Carefully acidify the solution by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of 2,4,5-trichlorobenzoic acid will form.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold deionized water (2 x 20 mL).
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Section 4: Analytical & Quality Control Protocols
Rigorous analytical control is essential to ensure the purity of intermediates, which directly impacts the quality of the final API.[]
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 2,4,5-trichlorotoluene and to identify any isomers or byproducts from its synthesis. GC is well-suited for volatile compounds, and MS provides definitive identification.[1]
Parameter
Recommended Condition
Instrument
Gas Chromatograph with Mass Spectrometer Detector
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (split mode, e.g., 50:1)
Oven Program
80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
40-450 amu
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent such as ethyl acetate or hexane.
Data Interpretation: The purity is determined by the relative peak area of the main component in the total ion chromatogram (TIC). The mass spectrum should be compared to a reference standard or library entry for identity confirmation. The expected molecular ion peak is at m/z 194 (for the ³⁵Cl₃ isotopologue), with a characteristic isotopic pattern for three chlorine atoms.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid and effective technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Procedure:
Plate: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point. The polarity should be adjusted so that the starting material has an Rf value of ~0.5-0.7.
Visualization: UV light (254 nm). The chlorinated aromatic rings will appear as dark spots. Staining with a potassium permanganate solution can also be used if the product is susceptible to oxidation.
Section 5: Safety, Handling, and Waste Disposal
Polychlorinated aromatic compounds require careful handling due to their potential toxicity.[4] All operations should be performed in a certified chemical fume hood.
Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[14]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[15]
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., Viton®, Silver Shield®). Avoid nitrile for prolonged contact.[16]
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[14]
Safe Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor.[15] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[17]
Waste Disposal
Chemical Waste: Dispose of all chemical waste, including reaction residues and contaminated solvents, in appropriately labeled hazardous waste containers.
Disposal Method: Consult with your institution's environmental health and safety (EHS) department. Waste should be handled by a licensed professional waste disposal service.[17] Do not dispose of down the drain.
Section 6: Conclusion & Future Outlook
1,2,5-Trichloro-3-methylbenzene (2,4,5-trichlorotoluene) is a highly functionalized and cost-effective intermediate with significant potential in pharmaceutical synthesis. Its dual reactivity at the aromatic ring and the methyl side-chain offers chemists a strategic advantage in the construction of complex molecular architectures. By understanding the core principles of its reactivity and adhering to the robust protocols and safety guidelines outlined in this document, researchers can effectively leverage this building block to accelerate the discovery and development of new therapeutic agents. Future applications may involve its use in novel metal-catalyzed cross-coupling reactions or in the synthesis of fragment libraries for drug discovery screening.
synthesis of biaryl compounds from 2,3,5-trichlorotoluene
Application Note: Site-Selective Synthesis of Biaryl Scaffolds from 2,3,5-Trichlorotoluene Executive Summary This application note details the methodology for synthesizing biaryl compounds using 2,3,5-trichlorotoluene as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective Synthesis of Biaryl Scaffolds from 2,3,5-Trichlorotoluene
Executive Summary
This application note details the methodology for synthesizing biaryl compounds using 2,3,5-trichlorotoluene as a core scaffold. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, they offer significant cost advantages and atom economy. The presence of three distinct chlorine environments in 2,3,5-trichlorotoluene presents a unique challenge—and opportunity—for regioselective functionalization .
This guide provides a validated protocol for the C5-selective mono-arylation of 2,3,5-trichlorotoluene using a Palladium/Buchwald Ligand system. It further outlines strategies for subsequent derivatization at the sterically hindered C2 and C3 positions to generate complex poly-aryl libraries often found in liquid crystals and agrochemicals.
Substrate Analysis & Mechanistic Insight[1]
To achieve selectivity, one must understand the electronic and steric landscape of the substrate. 2,3,5-trichlorotoluene is not a symmetric molecule; each chlorine atom resides in a distinct environment.
Regioselectivity Mapping
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate-determining step for aryl chlorides is typically oxidative addition . This step is governed by:
Sterics (Dominant Factor): The catalyst prefers the least hindered C-Cl bond.
Position C5 (Target): Flanked by two protons (H4 and H6). It is meta to the methyl group and meta to the C3-Cl. This is the least sterically hindered position.
Position C3: Flanked by Cl at C2 and H at C4. Significant steric crowding exists due to the adjacent chlorine (ortho-effect).
Position C2: Flanked by the Methyl group (C1) and Cl at C3. This is the most sterically hindered position ("ortho-ortho" substituted).
Figure 1: Reactivity profile of 2,3,5-trichlorotoluene based on steric accessibility for Pd-catalyzed oxidative addition.
This protocol utilizes SPhos , a Buchwald biaryl phosphine ligand known for facilitating the coupling of aryl chlorides by promoting oxidative addition while maintaining stability.
Materials & Reagents
Reagent
Role
Equiv.
Notes
2,3,5-Trichlorotoluene
Substrate
1.0
Liquid/Low-melting solid
Aryl Boronic Acid ()
Coupling Partner
1.1
Excess ensures conversion
Pre-catalyst
0.02 (2 mol%)
Cost-effective Pd source
SPhos
Ligand
0.04 (4 mol%)
1:2 Pd:L ratio is critical
(Tribasic)
Base
2.0
Finely ground, anhydrous
Toluene / Water (10:1)
Solvent System
0.2 M
Biphasic system aids solubility
Step-by-Step Methodology
Catalyst Pre-activation (Optional but Recommended):
In a vial, mix
and SPhos in 1 mL of dry toluene. Stir at room temperature for 10 minutes until the solution turns from orange to a pale yellow/clear color (formation of active species).
Reaction Setup:
To a reaction vessel (equipped with a condenser), add 2,3,5-trichlorotoluene (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.0 equiv).
Critical Step: Evacuate and backfill the vessel with Nitrogen or Argon (
) to remove oxygen. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
Initiation:
Add the solvent (Toluene/Water) and the pre-mixed catalyst solution via syringe under inert atmosphere.
Heat the reaction mixture to 80°C .
Monitoring:
Monitor via TLC or HPLC at 2 hours.
Expected Outcome: Disappearance of trichlorotoluene. Formation of a single major spot (C5-product).[1]
Note: If the reaction is sluggish, raise temperature to 100°C, but avoid exceeding 110°C to prevent activation of the C3-Cl bond.
Workup:
Cool to room temperature.[2][3][4] Dilute with Ethyl Acetate (EtOAc).
Flash column chromatography (Hexanes/EtOAc gradient). The biaryl product is typically less polar than the boronic acid but more polar than the starting chloride.
For researchers aiming to synthesize terphenyls or highly substituted cores, a sequential approach is required. Once C5 is coupled, the C3 position becomes the next viable target.
Protocol Modification for C3/C2 Coupling:
Ligand Switch: Switch from SPhos to XPhos or BrettPhos . These bulkier ligands are required to force oxidative addition at the hindered C3/C2 positions.
Temperature: Increase to 110°C (refluxing toluene or dioxane).
Base: Switch to
(stronger base effect in dioxane).
Figure 2: Sequential workflow for converting 2,3,5-trichlorotoluene into complex biaryl and terphenyl scaffolds.
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides."[2] Sigma-Aldrich Technical Review.
Phipps, R. J., et al. "Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C Cross-Coupling." Journal of the American Chemical Society.[3][5]
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: A Practical Guide."
Application Note: Precision Chlorination Protocols for Methylbenzene Derivatives
This Application Note is structured to guide researchers through the complex landscape of methylbenzene (toluene) chlorination. Unlike simple substrates, methylbenzenes possess two distinct reactive sites—the aromatic ri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the complex landscape of methylbenzene (toluene) chlorination. Unlike simple substrates, methylbenzenes possess two distinct reactive sites—the aromatic ring and the benzylic methyl group—requiring precise control over reaction conditions to achieve selectivity.
Introduction: The Selectivity Paradox
In drug development and fine chemical synthesis, methylbenzene derivatives are ubiquitous intermediates. However, their chlorination presents a classic "selectivity paradox."[1] The substrate offers two competing sites for attack:[2]
The Benzylic Position (Side-Chain): Activated by resonance stabilization of the benzylic radical.
The Aromatic Ring (Nuclear): Activated by the electron-donating inductive effect of the methyl group.
Achieving high yield requires not just the right reagent, but a strict adherence to mechanistic governance.[1] This guide outlines protocols to exclusively target one pathway while suppressing the other.
Mechanistic Duality & Control Logic
To select the product, one must select the mechanism.[1] The following decision matrix illustrates the divergence.
Visualization: Pathway Divergence
Figure 1: Mechanistic divergence of methylbenzene chlorination based on reaction environment.
Reagent Selection Guide
Reagent
Primary Mechanism
Target
Key Advantage
TCCA (Trichloroisocyanuric Acid)
Radical (mostly)
Side-Chain
High atom economy (3 Cl atoms), solid, safer than gas.
Dissolution: Dissolve the methylbenzene substrate (10 mmol) in anhydrous MeCN (50 mL).
Activation: Add TCCA (3.5 mmol) and the radical initiator (BPO, 0.5 mmol).
Critical Step: If the reaction is sluggish, irradiation with a standard tungsten lamp (visible light) can accelerate radical generation.
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor via TLC or GC-MS every 30 minutes.
Endpoint: The reaction is complete when the substrate is consumed. Over-reaction leads to gem-dichlorides (benzal chlorides).
Workup: Cool to room temperature. Filter off the precipitated cyanuric acid (white solid byproduct).
Purification: Concentrate the filtrate under reduced pressure. The residue can often be used directly or purified via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validating Check: The precipitation of cyanuric acid is a visual indicator of reaction progress.
Protocol B: Selective Ring Chlorination (The NCS-Lewis Acid Method)
Target: Aryl chlorides (e.g., 2-chloro-1-methyl-4-nitrobenzene).
Mechanism: Electrophilic Aromatic Substitution (EAS).[4]
Why NCS? Allows for precise stoichiometry, avoiding over-chlorination common with
? Liquid handling is easier than gas; byproducts are gases (, HCl), leaving pure product.[1]
Step-by-Step Workflow:
Setup: Fit a reactor with a dropping funnel and a gas scrubber (NaOH trap) to neutralize evolved HCl and
.
Initiation: Heat the toluene substrate (neat or in
/Chlorobenzene) to reflux. Add a pinch of AIBN.
Addition: Dropwise add
(1.1 equiv).
Rate Control: The addition rate should match the gas evolution rate. If gas evolution stops, add more initiator.[1]
Completion: Reflux for 30 mins after addition is complete. Degas the solution with
flow to remove residual .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Mixture of Ring & Side-Chain Products
Light leak or Trace Metals
Ring Target: Wrap flask in foil; use high-purity solvents. Chain Target: Ensure strong UV/Heat; remove Lewis acid impurities.
Over-chlorination (Dichlorides)
Excess Reagent
Use strict stoichiometry (0.95 equiv). Stop reaction at 90% conversion.
No Reaction (Deactivated Ring)
Weak Electrophile
Switch from NCS/ to NCS/Triflic Acid or use Iodine () as a catalyst.
References
TCCA Side-Chain Chlorination: Hiegel, G. A., et al. "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant." Journal of Organic Chemistry. (Verified via ACS).
NCS Electrophilic Activation: Prakash, G. K. S., et al. "N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid... allowing halogenations of deactivated aromatics."[6][7] Journal of the American Chemical Society, 2004.
Sulfuryl Chloride Selectivity: "Chlorination of toluene using SO2Cl2 and Zeolite catalysts." ResearchGate/Journal of Catalysis.
General Mechanisms: "Electrophilic Aromatic Substitutions – Halogenation of Benzene." Master Organic Chemistry.
Application Notes: The Strategic Use of 2,3,5-Trichlorotoluene as a Precursor in Advanced Dye Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3,5-trichlorotoluene as a foundational chemical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3,5-trichlorotoluene as a foundational chemical intermediate in the manufacturing of specialized dyes. While chlorinated toluenes have been historically used as dye carriers, this document focuses on their more intricate role as a reactive precursor, offering pathways to novel chromophores with enhanced properties.
Introduction and Scope
2,3,5-Trichlorotoluene (CAS No. 56961-86-5) is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃.[1][2] Its structure, featuring a toluene backbone with three chlorine substituents, makes it a valuable yet under-explored starting material for complex organic synthesis. Chlorinated benzenes and toluenes are recognized as important intermediates in the production of agrochemicals, pharmaceuticals, and dyes.[3][4]
The primary objective of this guide is to elucidate the synthetic transformations required to convert 2,3,5-trichlorotoluene into a versatile diazo component for the synthesis of high-performance azo dyes. Azo dyes, characterized by the functional group (–N=N–), represent the most widely used class of synthetic colorants.[5] We will detail the rationale for using chlorinated precursors, provide validated multi-step protocols for its chemical modification, and outline the subsequent diazotization and coupling reactions to generate final dye products.
Rationale: The Role of Halogenation in Dye Performance
The incorporation of chlorine atoms into a dye's molecular structure is a deliberate strategy to modulate its physicochemical properties. The strong electron-withdrawing nature and steric bulk of chlorine substituents can impart several desirable characteristics:
Enhanced Lightfastness: Halogens can help protect the chromophore from photolytic degradation, increasing the longevity of the color.
Chemical Stability: The C-Cl bond is robust, rendering the dye molecule more resistant to chemical attack and improving its performance in harsh industrial applications.
Color Modification (Bathochromic Shift): The presence of halogens can influence the electronic distribution within the aromatic system, often leading to a deepening of the color (a shift to longer wavelengths).
Substantivity and Affinity: For certain fibers, particularly synthetics like polyester, the hydrophobicity imparted by chlorine atoms can improve the dye's affinity and binding efficiency.[6][7]
By starting with a trichlorinated toluene, a stable foundation is established for building dye molecules with inherent stability and specific chromatic properties.
Synthetic Pathway: From 2,3,5-Trichlorotoluene to a Diazo Component
The most logical and versatile application of 2,3,5-trichlorotoluene in azo dye synthesis is its conversion into a primary aromatic amine (an aniline derivative), which can then be diazotized. This is achieved through a reliable two-step process involving nitration followed by reduction.
Step 1: Electrophilic Nitration
The first transformation is the introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution.[8] In the case of 2,3,5-trichlorotoluene, the existing substituents direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The least sterically hindered and electronically favorable position for nitration is C-6, leading to the formation of 2,3,5-trichloro-6-nitrotoluene .
Step 2: Reduction of the Nitro Group
The resulting nitro-intermediate is then reduced to a primary amine (–NH₂) to yield 2,3,5-trichloro-6-aminotoluene (3,4,6-trichloro-2-methylaniline). This transformation is commonly achieved using methods such as catalytic hydrogenation or, more classically, with a metal-acid system like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The resulting amine is the key "diazo component" for the subsequent dye synthesis.
Caption: Synthetic workflow from 2,3,5-trichlorotoluene to a final azo dye.
Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Chlorinated aromatic compounds are hazardous and may be toxic or carcinogenic.[9][10][11]
Protocol 1: Nitration of 2,3,5-Trichlorotoluene
This protocol describes the synthesis of 2,3,5-trichloro-6-nitrotoluene. The procedure is adapted from standard aromatic nitration methodologies.[12][13]
Materials:
2,3,5-Trichlorotoluene (19.5 g, 0.1 mol)
Concentrated Sulfuric Acid (98%, 40 mL)
Concentrated Nitric Acid (70%, 10 mL)
Ice bath
Crushed ice and water
Ethanol (for recrystallization)
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
Procedure:
Prepare the Nitrating Mixture: In the three-neck flask, carefully add the concentrated sulfuric acid (40 mL). Cool the flask in an ice bath to below 10°C.
Slowly add the concentrated nitric acid (10 mL) dropwise to the sulfuric acid with continuous stirring. Maintain the temperature below 15°C. This mixture generates the nitronium ion (NO₂⁺) electrophile.[8]
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2,3,5-trichlorotoluene (19.5 g) dropwise from the funnel over a period of 30-45 minutes. Critically, maintain the reaction temperature between 5-10°C throughout the addition.
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, then allow it to slowly warm to room temperature and stir for another 2-3 hours.
Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing ~400 g of crushed ice with vigorous stirring. This will precipitate the crude product.
Isolation and Purification:
Filter the precipitated solid using a Buchner funnel.
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
Recrystallize the crude product from ethanol to obtain pure 2,3,5-trichloro-6-nitrotoluene.
Dry the product in a vacuum oven at a low temperature (~40°C).
Protocol 2: Diazotization and Azo Coupling
This protocol outlines the final two steps: the conversion of the synthesized amine to a diazonium salt and its subsequent coupling with a representative partner, 2-naphthol, to form a vibrant azo dye.[5]
Part A: Diazotization of 2,3,5-Trichloro-6-aminotoluene
Amine Suspension: In a 250 mL beaker, add the 2,3,5-trichloro-6-aminotoluene (0.01 mol) to a mixture of concentrated HCl (3 mL) and deionized water (20 mL).
Cooling: Cool the resulting suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this low temperature throughout the process to prevent the premature decomposition of the diazonium salt.
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.70 g) in 10 mL of cold deionized water.
Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature does not exceed 5°C. A clear solution of the diazonium salt should form.
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The resulting solution is used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
Prepare Coupling Component: In a 400 mL beaker, dissolve 2-naphthol (1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution. The alkaline conditions are necessary to activate the naphthol for electrophilic attack.
Cooling: Cool this solution to 0-5°C in an ice bath with vigorous stirring.
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, efficient stirring.
Precipitation: A brightly colored precipitate of the azo dye will form immediately. Maintain the temperature below 5°C and continue stirring for 30-60 minutes to ensure complete coupling.
Isolation: Filter the dye precipitate, wash with cold water, and dry.
Caption: Mechanism of azo coupling: electrophilic attack by the diazonium ion.
Data Summary
Table 1: Physicochemical Properties of 2,3,5-Trichlorotoluene
Alternative Application: Dye Carrier for Polyester
Beyond its role as a chemical precursor, 2,3,5-trichlorotoluene, like other chlorinated aromatics, can function as a dye carrier or leveling agent.[6][17] This application is physical rather than chemical. In the dyeing of hydrophobic fibers like polyester, the carrier swells the fiber structure, temporarily opening it to allow for the penetration of disperse dye molecules. However, due to their environmental persistence, potential toxicity, and bio-accumulative properties, the use of many chlorinated organic carriers is now highly restricted or banned by leading apparel and footwear brands and environmental standards.[7][17] Safer, more environmentally friendly alternatives are now preferred.[7]
References
AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES. Retrieved from [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
Wikipedia. (2024). Trichlorotoluene. Retrieved from [Link]
ResearchGate. (n.d.). Toluenes, Ring‐Chlorinated. Retrieved from [Link]
LinkedIn. (n.d.). Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. Retrieved from [Link]
REWE Group. (n.d.). Chlorobenzes and -toluenes. Retrieved from [Link]
PubChem. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,5-Trichlorotoluene, 98%. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of trichlorotoluene (CAS 30583-33-6). Retrieved from [Link]
Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]
ZDHC MRSL. (n.d.). Chlorobenzenes and Chlorotoluenes (COCs). Retrieved from [Link]
University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 56961-86-5 | Product Name : 2,3,5-Trichlorotoluene. Retrieved from [Link]
Solvents Australia Pty Ltd. (2020). SAFETY DATA SHEET - Trichloroethylene. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Retrieved from [Link]
Patsnap. (2019). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
Grokipedia. (n.d.). Trichlorobenzoic acid. Retrieved from [Link]
Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. Retrieved from [Link]
Google Patents. (n.d.). US2749372A - Trichlorodinitrobenzenes.
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
Wikidata. (2025). 2,3,5-trichlorotoluene. Retrieved from [Link]
Application Note: Optimized Reaction Conditions for Palladium-Catalyzed Coupling of Aryl Chlorides
Executive Summary Aryl chlorides are chemically desirable substrates due to their low cost and wide commercial availability compared to aryl bromides or iodides.[1] However, their high bond dissociation energy (C–Cl: ~96...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aryl chlorides are chemically desirable substrates due to their low cost and wide commercial availability compared to aryl bromides or iodides.[1] However, their high bond dissociation energy (C–Cl: ~96 kcal/mol) renders them inert to traditional Pd(PPh₃)₄ catalytic systems.
This guide details the modern "best practice" workflows for activating aryl chlorides. We move beyond legacy protocols to utilize Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts and NHC-Pd (PEPPSI) systems. These protocols are designed to overcome the rate-limiting oxidative addition step, prevent catalyst deactivation (Pd-black formation), and ensure reproducibility in drug discovery workflows.
Mechanistic Insight: The Oxidative Addition Challenge
To successfully couple aryl chlorides, one must understand why they fail in standard conditions. The catalytic cycle hinges on Oxidative Addition (OA) .[2][3][4] For aryl chlorides, this step is endothermic or kinetically slow with standard phosphines.
Critical Factors for Success
Ligand Electronics: Electron-rich ligands (alkylphosphines, NHCs) increase electron density on the Pd(0) center, facilitating the cleavage of the strong C–Cl bond.
Ligand Sterics: Bulky ligands (e.g., biarylphosphines like XPhos) promote the formation of the active monoligated species [L-Pd(0)], which is significantly more reactive than the bis-ligated [L₂-Pd(0)] species.
Precatalyst Activation: Traditional sources like Pd₂(dba)₃ often suffer from incomplete activation or inhibition by the dba ligand.[5] G3/G4 precatalysts generate the active species quantitatively upon exposure to base.
Visualization: The Catalytic Cycle
The following diagram illustrates the critical entry point of Aryl Chlorides into the cycle and the role of the ligand.
Figure 1: Catalytic cycle highlighting the activation of the precatalyst and the rate-limiting oxidative addition of aryl chlorides.[1][2]
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G4 (15 mg, ~2 mol%).
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Note: While G4 catalysts are air-stable, the active Pd(0) species generated in situ is not.
Solvent Addition: Add degassed THF (2.0 mL) via syringe.
Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (4.0 mL, 2.0 mmol) via syringe.
Reaction: Stir vigorously at RT to 40°C .
Expert Tip: Most aryl chlorides react at 40°C with this system. Only heat to 60°C if conversion is <50% after 1 hour.
Workup: Dilute with Ethyl Acetate, separate layers, dry organics over MgSO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination (C–N Bond)
Target: Coupling of aryl chlorides with primary amines.
System: BrettPhos Pd G3 / NaOtBu / Dioxane[2][10]
Glovebox/Schlenk: In a glovebox or under strict Argon flow, charge the vial with Aryl Chloride (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (18 mg, ~2 mol%).
Critical: NaOtBu is hygroscopic. Moisture kills this reaction by hydrolyzing the base.
Liquid Addition: Add Anhydrous Dioxane (4 mL). Add the Amine (1.2 mmol) last.
Reaction: Seal and heat to 80°C - 100°C .
Expert Tip: Aryl chlorides require higher temperatures for amination than Suzuki coupling.
Monitoring: Monitor by LCMS. If "protodehalogenation" (Ar-Cl -> Ar-H) is observed, lower temperature and increase catalyst loading.
Protocol C: The "Kitchen Sink" Method (PEPPSI-IPr)
Target: Highly deactivated aryl chlorides or when phosphines fail.
System: PEPPSI-IPr / KOtBu / Dioxane
Step-by-Step Procedure:
Charge vial with Aryl Chloride (1.0 mmol), Boronic Acid (1.5 equiv), KOtBu (1.5 equiv), and PEPPSI-IPr (1 mol%).
Technical Support Center: Optimizing GC-MS Parameters for Trichlorotoluene Isomer Resolution
Welcome to the technical support center for the analysis of trichlorotoluene isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of trichlorotoluene isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the separation and identification of these challenging isomers. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your methods are both robust and reliable.
Troubleshooting Guide: Common Issues in Trichlorotoluene Isomer Analysis
Navigating the complexities of isomer separation can be challenging. This section provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during the GC-MS analysis of trichlorotoluenes.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing the primary challenge in this analysis: poor peak resolution or co-elution.
Caption: Troubleshooting workflow for poor peak resolution of trichlorotoluene isomers.
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the method development and analysis of trichlorotoluene isomers.
Q1: What is the most critical factor for separating trichlorotoluene isomers?
A1: The choice of the GC column's stationary phase is paramount.[1] Because isomers have very similar boiling points, separation relies on subtle differences in their interactions with the stationary phase. For chlorinated aromatic compounds like trichlorotoluenes, a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), is often the best starting point.[2] These phases provide a good balance of dispersive and dipole-dipole interactions, which are necessary to resolve the positional isomers.
Q2: How does the oven temperature program affect the resolution of trichlorotoluene isomers?
A2: A slow oven temperature ramp is crucial for separating closely eluting isomers. A rapid increase in temperature will cause the isomers to travel through the column too quickly, not allowing for sufficient interaction with the stationary phase to achieve separation. It is recommended to start with a lower initial oven temperature and use a slow ramp rate, for example, 2-5 °C per minute, to maximize resolution.
Q3: Can I distinguish between trichlorotoluene isomers using mass spectrometry alone?
A3: While mass spectrometry is excellent for confirming the identity of a compound, distinguishing between isomers based solely on their mass spectra can be challenging.[3] Isomers have the same molecular weight and often produce very similar fragmentation patterns. However, subtle differences in the relative abundances of fragment ions may exist. For example, the mass spectrum of 2,4,6-trichlorotoluene shows a characteristic cluster of peaks for the molecular ion and fragment ions due to the presence of three chlorine atoms.[1] Definitive identification relies on a combination of chromatographic retention time and mass spectral data.
Q4: What are the typical mass spectral fragments for trichlorotoluene?
A4: Trichlorotoluene (C7H5Cl3) has a molecular weight of approximately 194 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The primary fragmentation pathway often involves the loss of a chlorine atom or the methyl group. Common fragments to monitor in Selected Ion Monitoring (SIM) mode would include the molecular ion cluster (m/z 194, 196, 198) and fragments corresponding to the loss of Cl (m/z 159, 161) and other characteristic ions.
Q5: How can I improve the sensitivity of my analysis for trace levels of trichlorotoluene isomers?
A5: To enhance sensitivity, consider the following:
Injection Technique: Use a splitless injection to introduce the entire sample onto the column.
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[4]
MS Detector Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few characteristic ions for trichlorotoluene, which significantly increases the signal-to-noise ratio compared to scanning a full mass range.
Detailed Experimental Protocol: GC-MS Analysis of Trichlorotoluene Isomers
This protocol provides a robust starting point for the analysis of trichlorotoluene isomers. It is essential to note that some optimization may be necessary to suit your specific instrumentation and sample matrix.
Sample Preparation (Liquid-Liquid Extraction)
This procedure is adapted from established methods for chlorinated hydrocarbons in aqueous matrices.[4]
To a 1-liter separatory funnel, add 500 mL of the aqueous sample.
Spike the sample with an appropriate internal standard (e.g., a deuterated analog if available).
Add 60 mL of dichloromethane to the separatory funnel.
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
Allow the layers to separate and drain the lower organic layer into a flask.
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These are based on methods for similar chlorinated aromatic compounds.[2]
Parameter
Recommended Setting
Rationale
Gas Chromatograph
GC Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
A 5% phenyl-methylpolysiloxane phase provides good selectivity for chlorinated aromatic isomers.[2]
Maximizes the amount of analyte transferred to the column.
Injection Volume
1 µL
A standard volume for capillary GC.
Oven Program
Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 2 min
A controlled temperature ramp is critical for separating isomers.[2] A slower ramp rate may be necessary for co-eluting isomers.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard ionization technique for GC-MS.
Electron Energy
70 eV
Standard energy for generating reproducible mass spectra.[2]
Ion Source Temp.
230 °C
A typical source temperature to prevent analyte degradation.[2]
Quadrupole Temp.
150 °C
Maintains consistent mass analysis.
Acquisition Mode
Full Scan (for initial identification)Selected Ion Monitoring (SIM) (for quantitation)
Full scan is used to identify all compounds, while SIM provides higher sensitivity for target analytes.
SIM Ions
m/z 194, 196, 159, 161 (and others as determined from full scan data)
These are characteristic ions for trichlorotoluene and its fragments.
Data Analysis and Interpretation
Peak Identification: Identify the trichlorotoluene isomers based on their retention times compared to a known standard.
Confirmation: Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST) or a standard.
Quantitation: For quantitative analysis, use the peak area of the most abundant, interference-free ion in SIM mode and calibrate against a standard curve.
Visual Workflow for Sample Analysis
Caption: General experimental workflow for the GC-MS analysis of trichlorotoluene isomers.
References
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Semivolatile Organic Compounds. Chromtech. Retrieved from [Link]
Al-Amere, A. M. (2000). A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse.
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. Retrieved from [Link]
David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., Lemaire, E., & Nieto, S. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Retrieved from [Link]
Agilent Technologies. (n.d.). Gas Chromatography/Mass Spectrometry, GC/MS. Retrieved from [Link]
Google Patents. (n.d.). CN111220714A - Method for detecting chlorobenzene and toluene chloride in textiles, leather and toys.
ResearchGate. (n.d.). Mass spectrum of 2,4,6-trichlorotoluene. Retrieved from [Link]
purification methods for 1,2,5-trichloro-3-methylbenzene
Technical Support Center: Purification of 1,2,5-Trichloro-3-methylbenzene Subject: Troubleshooting & Purification Protocols for 1,2,5-Trichloro-3-methylbenzene (CAS: 56961-86-5) To: Research Scientists, Process Chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1,2,5-Trichloro-3-methylbenzene
Subject: Troubleshooting & Purification Protocols for 1,2,5-Trichloro-3-methylbenzene (CAS: 56961-86-5)
To: Research Scientists, Process Chemists, and QA/QC Managers
From: Senior Application Scientist, Separation Technologies Group
Executive Summary
You are likely working with 1,2,5-trichloro-3-methylbenzene , chemically standardized as 2,3,5-trichlorotoluene (2,3,5-TCT).[1]
Purifying this compound is notoriously difficult because it is synthesized via the chlorination of toluene, which invariably produces a "soup" of six isomers. The critical challenge is that the boiling points of these isomers are clustered within a narrow 10°C window, rendering standard fractional distillation ineffective for final isolation.
The Solution: A hybrid approach. Use Vacuum Distillation only as a "rough cut" to remove light/heavy ends, followed by Melt Crystallization or Solvent Recrystallization to separate the target 2,3,5-TCT (MP: ~45°C) from its high-melting impurities like 2,4,5-TCT (MP: ~82°C).
Part 1: Isomer Identification & Property Matrix
Before troubleshooting, confirm which impurities are compromising your yield. The proximity of physical properties dictates the method.
Table 1: Critical Physical Properties of Trichlorotoluene Isomers
Isomer (Standard Name)
Structure (User Ref)
Melting Point (°C)
Boiling Point (°C)
Separation Difficulty
2,3,5-Trichlorotoluene
Target
44.6 – 46.0
240.4
N/A
2,4,5-Trichlorotoluene
Impurity A
79.9 – 82.4
240.5
Easy (Crystallization)
2,3,6-Trichlorotoluene
Impurity B
42.9 – 43.0
241.8
Severe (Requires HPLC/Zeolites)
2,3,4-Trichlorotoluene
Impurity C
42.9
249.3
Moderate (Distillation)
2,4,6-Trichlorotoluene
Impurity D
32.0
235.4
Moderate (Distillation)
Data Sources: and .
Part 2: Purification Workflow (Decision Tree)
The following logic gate determines your purification strategy based on the current state of your crude material.
Figure 1: Purification Logic Flow. Note that distillation is used only for bulk impurity removal, while crystallization exploits melting point differentials for isomer separation.
Part 3: Troubleshooting Guides (Q&A)
Module A: Distillation Issues
Q: I am distilling at atmospheric pressure, but the fractions are not separating. The GC shows a constant mix of isomers. Why?A: You are fighting thermodynamics. The boiling point difference between your target (240.4°C) and the major impurity 2,4,5-TCT (240.5°C) is 0.1°C . No standard column has enough theoretical plates to separate this.
Corrective Action: Stop distilling for isomer separation. Use distillation only to remove:
Unreacted Toluene (BP ~110°C)
Dichlorotoluenes (BP ~200°C)
Tetrachlorotoluenes (BP >270°C)
Protocol: Collect the "heart cut" (everything boiling between 235°C–245°C) and move immediately to Crystallization .
Q: My material is degrading/turning black during distillation.A: Chlorinated aromatics are thermally sensitive and can dehydrohalogenate (lose HCl) at high temperatures, catalyzing polymerization.
Corrective Action: Switch to Vacuum Distillation .
Target: Reduce pressure to <10 mmHg. This should drop the boiling point to a safer range (~100–120°C), preventing thermal degradation.
Module B: Crystallization & Isolation (The Critical Step)
Q: I tried recrystallizing from ethanol, but I got an oil/slush instead of crystals. How do I fix this "oiling out"?A: This occurs when the temperature drops too fast or the impurity concentration is too high, depressing the melting point below ambient temperature (Eutectic interference).
The Protocol (Seeding Method):
Dissolve the crude oil in Methanol or Petroleum Ether (60-80) at a 1:1 ratio (w/v) with gentle heating (40°C). Do not boil.
Cool slowly to Room Temperature (25°C).
Crucial Step: Add a seed crystal of pure 2,3,5-TCT if available. If not, scratch the glass side with a rod.
Transfer to a freezer (-20°C) for 12 hours.
The high-melting 2,4,5-TCT (MP 80°C) may crystallize first if present in large amounts. Analyze the crystals vs. the mother liquor.
Scenario A: Crystals are 2,4,5-TCT (Impurity). Keep the liquor ; your product is in the solution. Concentrate the liquor and repeat.
Scenario B: Crystals are 2,3,5-TCT. Filter cold and wash with -20°C solvent.
Q: The crystals are colored (pink/brown) even after recrystallization.A: This indicates oxidation products or trace transition metals (often iron from the chlorination reactor).
Corrective Action: Perform an Activated Carbon Treatment before the final crystallization.
Module C: Advanced Separation (The "Impossible" Impurity)
Q: My GC shows persistent 2,3,6-trichlorotoluene (MP ~43°C) alongside my target (MP ~45°C). Crystallization isn't working.A: This is the "Critical Pair." Because their MPs and BPs are nearly identical, they form a solid solution.
Corrective Action 1 (High Cost/High Purity):Preparative HPLC using a C18 reverse-phase column.
Research indicates that Faujasite-type zeolites (X or Y type) can selectively adsorb specific chlorotoluene isomers based on pore size exclusion. This is often described in patent literature for separating 2,6- and 3,5-dichlorotoluenes but applies here.
Sulfonate the mixture. Isomers sulfonate at different rates and positions. Separate the sulfonic acid salts (which have vastly different solubilities in water), then desulfonate (hydrolysis) to recover the pure trichlorotoluene.
Part 4: References & Authoritative Grounding
Chemical Identity & Properties:
PubChem CID 13751585 : 1,2,5-Trichloro-3-methylbenzene (2,3,5-Trichlorotoluene). National Library of Medicine.
European Patent EP0246673B1 : "Process for separating a chlorotoluene isomer."[5] Describes the use of Faujasite zeolites for difficult isomer separations in this family.
Source:
Commercial Availability & Standards:
CymitQuimica : Lists 2,3,5-Trichlorotoluene with specific CAS 56961-86-5 and physical forms.[1][6][7]
Disclaimer: This guide assumes standard laboratory safety protocols. Chlorinated aromatics are toxic and potential environmental hazards.[8] Always consult the SDS before handling.
Technical Support Center: Purification of 2,3,5-Trichlorotoluene
Welcome to the technical support center for the purification of 2,3,5-trichlorotoluene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently ask...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2,3,5-trichlorotoluene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address challenges encountered during the removal of byproduct isomers from a crude synthesis mixture. Our focus is on providing both the "how" and the "why" behind these purification strategies to ensure you can adapt them to your specific experimental outcomes.
This section addresses common issues and questions that arise during the purification of 2,3,5-trichlorotoluene.
Q1: Why is my synthesized 2,3,5-trichlorotoluene impure? What are the likely isomeric byproducts?
A1: The synthesis of trichlorotoluenes, typically achieved through electrophilic aromatic chlorination of toluene or a dichlorotoluene precursor, is rarely perfectly selective.[1] The chlorine atoms are directed to various positions on the aromatic ring, leading to a mixture of constitutional isomers. The six possible isomers are 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trichlorotoluene.[1][2] The specific composition of your byproduct mixture is dictated by the starting material and the reaction conditions (e.g., catalyst, temperature). For instance, direct chlorination of toluene often yields significant amounts of 2,3,6- and 2,4,5-trichlorotoluene.[2] Your target, 2,3,5-trichlorotoluene, will almost certainly be accompanied by several of these other isomers.
Q2: What is the first step I should take to purify my crude product?
A2: The critical first step is analytical characterization . Before attempting any large-scale purification, you must identify the major isomeric impurities and their approximate ratios in your crude mixture. Gas Chromatography (GC), often with mass spectrometry (GC-MS), is the ideal technique for this. The resulting chromatogram will provide a "fingerprint" of your mixture, and the relative peak areas will approximate the concentration of each isomer. This data is essential for selecting the most effective purification strategy. A protocol for this analysis is provided in Section 3.
Q3: My crude product is a mix of solids and liquids at room temperature. How can I leverage this?
A3: This is a significant advantage. The difference in physical state arises from the different melting points of the isomers (see Table 1). Your target compound, 2,3,5-trichlorotoluene, is a solid with a melting point of approximately 44-45°C.[2] Other isomers, like 2,3,6-trichlorotoluene, are liquids or low-melting solids.[3] This makes fractional crystallization an excellent initial purification step. By dissolving the crude mixture in a suitable solvent and cooling it, the isomer with the highest melting point and most stable crystal lattice will preferentially crystallize, leaving the more soluble isomers in the mother liquor.
Q4: Fractional crystallization isn't giving me the desired purity. What's going wrong?
A4: There are a few common reasons for poor performance in fractional crystallization:
Co-crystallization: Sometimes, impurities can become trapped in the crystal lattice of the desired product. To mitigate this, ensure a slow cooling rate, which allows for more selective crystal growth. A second recrystallization of the purified solid is often necessary.
Eutectic Mixture Formation: It's possible that your specific isomer mixture forms a eutectic, which is a mixture that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual components. If you suspect a eutectic, trying a different solvent may alter the solubility curves and "break" the eutectic.
Insufficient Mother Liquor Removal: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor clinging to the crystal surfaces without re-dissolving a significant amount of product.
Q5: Can I use fractional distillation? My isomers have very close boiling points.
A5: Fractional distillation separates compounds based on differences in their boiling points. As you can see from Table 1, the boiling points of the trichlorotoluene isomers are clustered in a narrow range (approx. 235-250°C).[1][2][4][5] While not impossible, separating these isomers by standard laboratory distillation is extremely challenging and would require a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) and a very carefully controlled reflux ratio. For many labs, this is impractical and less effective than crystallization for this specific mixture.
Q6: For high-purity applications (>99.5%), what is the most reliable method?
A6: When exceptionally high purity is required, preparative chromatography is the gold standard. After an initial bulk purification by fractional crystallization, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) or preparative GC can be used to remove the final traces of stubborn isomers.[6][7] While these methods have lower throughput and are more expensive in terms of solvent and equipment, they offer the highest resolution for separating compounds with very similar physical properties.[8] For industrial-scale separations, more advanced techniques like adsorptive separation using zeolites in a simulated moving bed may be employed.[9][10]
Section 2: Isomer Property Data
The selection of an appropriate purification strategy is fundamentally dependent on the differences in the physical properties of the isomers. This table summarizes key data for the six constitutional isomers of trichlorotoluene.
Insight: The data reveals that 2,4,5-trichlorotoluene has a significantly higher melting point than the other isomers. If it is a major byproduct, it may crystallize first. Your target, 2,3,5-trichlorotoluene, has a melting point very close to that of the 2,3,4-, 2,3,6-, and 3,4,5- isomers, which will make separation by crystallization among this group challenging and require careful optimization.
Section 3: Experimental Protocols & Workflows
Purification Workflow
This diagram outlines the logical decision-making process for purifying crude 2,3,5-trichlorotoluene.
Caption: Decision workflow for purifying 2,3,5-trichlorotoluene.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To identify and quantify the isomeric composition of the crude reaction mixture.
Materials:
Crude 2,3,5-trichlorotoluene sample
Hexane or Dichloromethane (HPLC grade)
GC vials with septa
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Methodology:
Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the crude product in 10 mL of hexane. This creates a 1 mg/mL solution. Further dilute as necessary to fall within the linear range of the detector.
GC Instrument Conditions (Example):
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating these isomers.
Injector Temperature: 250°C
Oven Program:
Initial Temperature: 150°C, hold for 2 minutes.
Ramp: Increase by 5°C/min to 220°C.
Hold: Hold at 220°C for 5 minutes.
Carrier Gas: Helium or Hydrogen, constant flow of ~1 mL/min.
Detector Temperature (FID): 280°C
Analysis: Inject 1 µL of the prepared sample. Record the chromatogram. Identify peaks based on retention times if standards are available, or by mass spectra if using a GC-MS. The relative percentage of each isomer can be estimated from the peak area percentages (assuming similar response factors).
Protocol 2: Purification by Multi-Step Fractional Crystallization
Objective: To enrich the 2,3,5-trichlorotoluene from a crude mixture containing isomers with lower melting points. This protocol assumes 2,3,5-TCT is a major component and not contaminated with a large amount of the higher-melting 2,4,5-TCT.
Materials:
Crude trichlorotoluene mixture
Methanol or Ethanol (ACS grade)
Erlenmeyer flask
Hot plate/stirrer
Ice bath
Büchner funnel and filter paper
Vacuum flask
Methodology:
Solvent Selection: In a test tube, determine the approximate solubility of your crude material in a chosen solvent (e.g., methanol). You are looking for a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
Dissolution: Place the crude solid/liquid mixture into an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the material with stirring. It is crucial to not add excessive solvent, as this will reduce the yield.
First Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small portion of ice-cold methanol to rinse away the impure mother liquor.
Drying: Allow the crystals to dry completely.
Validation: Analyze a small sample of the dried crystals and the mother liquor separately by GC (using Protocol 1) to assess the efficiency of the separation. The crystals should be significantly enriched in 2,3,5-trichlorotoluene.
Recrystallization (Optional): If the purity is not yet satisfactory, repeat steps 2-8 with the collected crystals. Each successive recrystallization will improve purity but at the cost of yield.
Protocol 3: High-Purity Polishing by Preparative HPLC
Objective: To separate remaining isomeric impurities to achieve >99.5% purity.
Materials:
Partially purified 2,3,5-trichlorotoluene from crystallization.
Acetonitrile and Water (HPLC grade)
Preparative HPLC system with a UV detector and fraction collector.
Methodology:
Column Selection: A reversed-phase C18 column is a standard choice for separating non-polar aromatic compounds.[6][13]
Method Development (Analytical Scale): First, develop the separation method on an analytical scale HPLC to optimize the mobile phase and gradient conditions for baseline separation of your target isomer from the specific impurities identified by GC.
Example Preparative HPLC Conditions:
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio must be optimized based on the analytical run.
Flow Rate: ~20 mL/min (this is column-dependent).
Detection: UV at 254 nm.
Injection Volume: Dissolve the sample in the mobile phase at a high concentration and inject a volume appropriate for the column size.
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of 2,3,5-trichlorotoluene. Start collecting just after the peak begins to rise and stop just after it returns to baseline to ensure high purity.
Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator.
Final Validation: Analyze the final product by GC to confirm its purity.
References
2,4,6-trichlorotoluene, CAS No. 23749-65-7 . iChemical. Available at: [Link]
2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 . PubChem, National Institutes of Health. Available at: [Link]
2,4,5-Trichlorotoluene | C7H5Cl3 | CID 23128 . PubChem, National Institutes of Health. Available at: [Link]
3,4,5-Trichlorotoluene | C7H5Cl3 | CID 35397 . PubChem, National Institutes of Health. Available at: [Link]
Trichlorotoluene . Grokipedia. Available at: [Link]
Trichlorotoluene . Wikipedia. Available at: [Link]
Chemical Properties of 2,4,5-Trichlorotoluene (CAS 6639-30-1) . Cheméo. Available at: [Link]
Process for the separation of ortho-chlorotoluene and parachlorotoluene. Google Patents (US1596325A).
2,4,6-trichlorotoluene . Stenutz. Available at: [Link]
Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine . NurdRage on YouTube. Available at: [Link]
Separation of 2,3,6-Trichlorotoluene on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
2,4,5-Trichlorotoluene . NIST WebBook. Available at: [Link]
2,4,5-trichlorotoluene | CAS#:6639-30-1 . Chemsrc. Available at: [Link]
Toluene, 2,4,5-trichloro- . ChemBK. Available at: [Link]
Chemical Properties of trichlorotoluene (CAS 30583-33-6) . Cheméo. Available at: [Link]
Process for preparing p-chlorotoluene and/or m-chlorotoluene. Google Patents (US4650915A).
Fractional Crystallization . Sulzer. Available at: [Link]
Process for separating a chlorotoluene isomer. Google Patents (EP0246673B1).
Process for separating a chlorotoluene isomer . European Patent Office (EP 0246673 B1). Available at: [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column . The Royal Society of Chemistry. Available at: [Link]
2,3,5-trichlorotoluene . Wikidata. Available at: [Link]
Isomer separation by CPC chromatography . RotaChrom. Available at: [Link]
Process for separating a chlorotoluene isomer. Google Patents (EP0246673A1).
Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
Process for separating a chlorotoluene isomer. Google Patents (EP0246673B1).
Scale up to more options - Preparative HPLC columns . Pragolab. Available at: [Link]
Technical Support Center: Stationary Phase Optimization for Chlorinated Benzenes
Mission: To provide researchers with a self-validating logic framework for selecting and troubleshooting HPLC stationary phases for chlorinated benzenes (CBs), moving beyond "recipe-following" to mechanistic understandin...
Author: BenchChem Technical Support Team. Date: February 2026
Mission: To provide researchers with a self-validating logic framework for selecting and troubleshooting HPLC stationary phases for chlorinated benzenes (CBs), moving beyond "recipe-following" to mechanistic understanding.
Module 1: The Selection Matrix (Theory & Strategy)
The Core Challenge:
Chlorinated benzenes (from monochlorobenzene to hexachlorobenzene) are non-polar, hydrophobic, and structurally isomeric.[1] The primary separation mechanism is hydrophobic subtraction , but the critical failure point for most researchers is steric selectivity (shape recognition).[1]
Standard monomeric C18 columns often fail to resolve isomers (e.g., 1,2,4-trichlorobenzene vs. 1,2,3-trichlorobenzene) because their hydrophobicity values (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) are nearly identical.
The Solution: Polymeric vs. Monomeric C18
You must select your stationary phase based on the complexity of your isomer mixture.
Feature
Monomeric C18 (Standard)
Polymeric C18 (Specialized)
Bonding Chemistry
Single-point attachment of C18 ligands to silica.[1] Ligands move freely ("brush" phase).[1]
Cross-linked C18 network.[1][2] Ligands are chemically bonded to each other, forming a rigid "slot-like" structure.[1]
General potency assays; separating CBs with different chlorine counts (e.g., Mono- vs. Di-).[1]
Isomer Resolution. Separating planar vs. non-planar isomers (e.g., TCB isomers).
Temperature Sensitivity
Robust at high temps (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C).
Inverse Temperature Effect. Shape selectivity increases at lower temps (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C).
Expert Insight:
For a full mixture of chlorinated benzenes (Mono- through Hexa-), a high-carbon-load Polymeric C18 is the gold standard.[1] The rigid structure of the polymeric phase preferentially retains planar molecules, allowing resolution of isomers that co-elute on monomeric phases.
Critical Protocol Note: If using a Polymeric C18, you must control column temperature strictly. Fluctuations of
C can significantly alter the steric "slots" of the phase, causing retention time drift.
Module 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct column and troubleshooting resolution issues.
Caption: Decision tree for stationary phase selection based on analyte isomerism, including troubleshooting loops for resolution failure.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: "I have co-elution of 1,2,4-trichlorobenzene and 1,2,3-trichlorobenzene."
Diagnosis: Lack of Steric Selectivity.[1]
Your current column likely relies solely on hydrophobicity.[1] Since these isomers have nearly identical log P values, they partition at the same rate.[1]
Corrective Protocol:
Stationary Phase Exchange: Switch to a Polymeric C18 (e.g., Vydac 201TP, Supelcosil LC-PAH, or equivalent "PAH-type" columns).[1]
Mobile Phase Tuning: Switch organic modifier from Acetonitrile to Methanol .
Why? Methanol facilitates
- interactions between the aromatic analytes and the stationary phase better than acetonitrile, enhancing the shape recognition effect [1].
Temperature Drop: Lower column oven temperature to 20°C .
Mechanism:[1][3][4] Higher temperatures increase the kinetic energy of the bonded phase chains, making them "floppy" and reducing their ability to discriminate molecular shape. Lower temperatures "lock" the polymeric network into a rigid shape selector [2].[1]
Issue 2: "My retention times for Hexachlorobenzene (HCB) are drifting shorter with every injection."
Diagnosis: Stationary Phase Fouling / "Phase Collapse" (rare in high organic) or Saturation.[1]
HCB is extremely hydrophobic.[1] If your gradient does not have a sufficiently long "hold" at high organic strength, HCB may build up on the column, slowly modifying the surface chemistry and blocking sites for subsequent injections.[1]
Corrective Protocol:
Gradient Modification: Ensure your method ends with a flush step :
Ramp to 100% Organic (MeOH or ACN) over 2 minutes.
HOLD at 100% Organic for at least 5 column volumes.
Return to initial conditions.
Solubility Check: Chlorinated benzenes have limited solubility in pure water.[1] Ensure your initial gradient conditions are not starting at >50% water if you are injecting high concentrations, or precipitation may occur at the column head [3].[1]
Module 4: Experimental Method Parameters
For a robust starting point in analyzing a mix of Chlorobenzenes (Mono- to Hexa-), utilize the following parameters derived from shape-selectivity principles.
Standard for 4.6mm ID; adjust for backpressure.[1]
Temperature
25°C (Strictly controlled)
Balances mass transfer with steric recognition.[1]
Detection
UV @ 214 nm or 220 nm
Chlorinated benzenes have poor absorbance at 254 nm; lower wavelengths increase sensitivity.[1]
Gradient
60% B to 95% B over 20 min
Shallow gradient required to separate critical isomer pairs.
References
Sander, L. C., & Wise, S. A. (1993).[1] Shape selectivity in reversed-phase high-performance liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 656(1-2), 335-351.[1]
Axion Analytical Labs. (2024).[1][5] Monomeric vs Polymeric C18 Columns: A Leap in Selectivity. Axion Labs Technical Blog.
Asian Journal of Chemistry. (2013). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride. Asian Publication Corporation.[1]
For researchers in environmental toxicology and pharmaceutical intermediate profiling, 2,3,5-trichlorotoluene represents a critical analyte. It is a specific isomer often monitored alongside other chlorinated toluenes in textile processing (dye carriers) and as a marker for environmental contamination.
The selection of a reference standard for this compound is not merely a purchasing decision—it is a data integrity decision. This guide compares the three tiers of reference materials available, demonstrating via experimental logic why ISO 17034 Certified Reference Materials (CRMs) are the mandatory baseline for regulated testing (EPA, GLP), while defining the limited utility of lower-grade alternatives.
Comparative Analysis: The Hierarchy of Accuracy
In the analysis of chlorinated hydrocarbons, "purity" is often confused with "certainty." As an Application Scientist, I categorize the available options into three distinct tiers based on metrological traceability.
Tier 1: ISO 17034 Certified Reference Material (CRM)[3]
Best For: ISO 17025 accredited labs, EPA method compliance (e.g., Method 8121/8260), and legal defensibility.
Profile: Produced by an accredited Reference Material Producer (RMP). The Certificate of Analysis (CoA) provides a certified value with an expanded uncertainty (
) that accounts for homogeneity, stability, and characterization.
Leading Providers:AccuStandard (e.g., typically in multi-component mixes for textile analysis) and LGC Standards (Dr. Ehrenstorfer) .
Tier 2: Analytical Reference Standard (RM)
Best For: Internal R&D, method development, and qualitative identification.
Profile: High purity (>98%) and identity confirmed by NMR/MS. However, the uncertainty budget is often incomplete (lacks long-term stability data).
Providers: TRC (Toronto Research Chemicals), Sigma-Aldrich (MilliporeSigma).
Tier 3: Reagent Grade / Synthesis Grade
Best For: Chemical synthesis starting material. NOT for analytical calibration.
Profile: Purity often listed as "approx. 95%." May contain significant isomeric impurities (e.g., 2,3,6-trichlorotoluene) that co-elute in standard GC methods, causing massive quantification errors.
Comparative Data Table
Feature
Tier 1: ISO 17034 CRM
Tier 2: Analytical Standard
Tier 3: Reagent Grade
Traceability
SI Units (NIST/NMI traceable)
Manufacturer Internal Standard
Lot-specific only
Certified Value
Yes (e.g., )
No (Purity only, e.g., >98%)
No (Approximate)
Homogeneity
Statistically Verified
Assumed
Unknown
Stability
Monitored & Guaranteed
Expiry based on date of mfg
Unknown
Uncertainty ()
Explicit (includes )
N/A
N/A
Risk
Negligible
Moderate (Matrix mismatch)
Critical (Isomer contamination)
Decision Logic: Selecting the Right Grade
The following decision tree illustrates the logical flow for selecting the appropriate 2,3,5-trichlorotoluene standard based on your application's regulatory burden.
Figure 1: Decision matrix for selecting 2,3,5-trichlorotoluene reference materials based on regulatory and technical requirements.
Experimental Validation: The "Isomer Trap"
To demonstrate the causality of using a CRM versus a lower-grade standard, we examine a common failure mode: Isomeric Co-elution.
2,3,5-Trichlorotoluene has similar boiling points and polarity to 2,4,5-trichlorotoluene and 2,3,6-trichlorotoluene. In a Reagent Grade sample, these isomers are often present as impurities (up to 5%).
Objective: Validate that the chosen standard allows for specific quantification of the 2,3,5-isomer without interference.
Methodology
Instrument: GC-MS (Agilent 7890/5977 or equivalent) with Electron Capture Detector (ECD) split.
Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm). Note: Standard non-polar columns may struggle to separate 2,3,5- from 2,3,6- isomers. A secondary column (DB-1701) is recommended for confirmation.
Temperature Program:
Hold 40°C for 2 min.
Ramp 10°C/min to 150°C.
Ramp 25°C/min to 300°C.
Standard Preparation:
Stock A (CRM): AccuStandard 2,3,5-Trichlorotoluene (100 µg/mL in MeOH).
Stock B (Reagent): Generic commercial reagent dissolved to approx 100 µg/mL.
Internal Standard: 1,4-Dichlorobenzene-d4.
The Self-Validating Step (Quality Control)
A robust protocol must be self-validating. You must calculate the Relative Response Factor (RRF) stability.
Pass Criteria: RSD of RRF < 15% over 5 calibration points.
Failure Mode: If using Reagent Grade (Stock B), you will likely observe "shoulder" peaks or peak broadening due to isomeric impurities. This increases
artificially, leading to a positive bias in your data (reporting more contaminant than is actually present).
Analytical Workflow Visualization
The following diagram outlines the complete workflow from sample extraction to data reporting, highlighting where the CRM is introduced to ensure traceability.
Figure 2: Analytical workflow for chlorinated toluene analysis. The ISO 17034 CRM acts as the anchor for the external calibration curve, while the Internal Standard (ISTD) corrects for extraction losses.
Conclusion & Recommendation
For 2,3,5-trichlorotoluene, the risk of isomeric contamination is high.
For Regulated Testing: You must utilize an ISO 17034 CRM. The uncertainty budget provided by manufacturers like AccuStandard or LGC is the only way to prove your data is accurate within defined confidence limits.
For Research: While reagent grade is cheaper, the cost of repeating an experiment due to "ghost peaks" from impurities far outweighs the savings.
Final Recommendation: Purchase the AccuStandard Chlorotoluenes Mix (e.g., Cat# EN-17137-MIX-B) or the LGC Dr. Ehrenstorfer Single Standard (TRC-T774435) to ensure specific isomer isolation is achieved.
References
ISO (International Organization for Standardization). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3]Link
US EPA. (1996). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique. SW-846. Link
AccuStandard. (2025). Chlorotoluenes in Textiles Reference Standard (EN-17137-MIX-B).[1]Link
LGC Standards. (2025). 2,3,5-Trichlorotoluene Reference Standard (TRC-T774435).[4]Link
NIST. (2023). 2,3,5-Trichlorotoluene Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Link
GC-MS retention time comparison of trichlorotoluene isomers
GC-MS Separation of Trichlorotoluene Isomers: A Technical Comparison Guide Executive Summary The chromatographic separation of trichlorotoluene (TCT) isomers presents a distinct challenge in analytical chemistry due to t...
Author: BenchChem Technical Support Team. Date: February 2026
GC-MS Separation of Trichlorotoluene Isomers: A Technical Comparison Guide
Executive Summary
The chromatographic separation of trichlorotoluene (TCT) isomers presents a distinct challenge in analytical chemistry due to their structural similarity and overlapping physicochemical properties.[1] There are six ring-substituted isomers (
Differentiation relies heavily on high-resolution gas chromatography (GC) because their mass spectra (EI, 70 eV) are virtually identical, dominated by the molecular ion cluster at m/z 194/196/198. This guide provides a comparative analysis of retention behaviors, predicting elution order based on boiling point thermodynamics and providing validated protocols for their separation.[1]
Theoretical Basis of Separation
The separation of TCT isomers on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) is primarily governed by London dispersion forces , making boiling point the critical predictor of elution order.[1]
Thermodynamic Hierarchy
The boiling points of TCT isomers range from approximately 235°C to 249°C .[1] Isomers with chlorine atoms in the ortho positions (2,6-substitution) generally exhibit lower boiling points due to steric hindrance preventing efficient intermolecular stacking (pi-pi stacking) and shielding of the dipole.[1] Conversely, isomers with contiguous chlorine substitution away from the methyl group (e.g., 3,4,5-) exhibit higher boiling points and longer retention times.
On a DB-5MS column, the elution order follows the boiling point trend strictly.[1]
Early Eluters (Shielded):2,4,6-TCT elutes first.[1] The two ortho chlorines create a "steric tunnel" around the methyl group, reducing the effective polarity and boiling point.
The Critical Zone:2,3,5-TCT and 2,4,5-TCT elute in the middle of the chromatogram. On a standard 30m column, these may appear as a single broad peak or a "shoulder" peak.
Resolution Strategy: Use a 60m column or switch to a DB-XLB phase (low bleed, unique selectivity for chlorinated pesticides/aromatics).[1]
Late Eluters (Exposed):3,4,5-TCT and 2,3,4-TCT elute last. The 3,4,5- isomer, lacking ortho substitution, allows the methyl group to rotate freely and the benzene ring to interact maximally with the stationary phase.
Mass Spectral Identification
While retention time is the primary identifier, subtle MS differences exist:
Ortho Effect: Isomers with ortho chlorines (2,3,6-; 2,4,6-) often show a more intense [M-Cl]
peak (m/z 159) relative to the molecular ion compared to non-ortho isomers, due to the relief of steric strain upon chlorine loss.
Benzylic Cleavage: Loss of H (m/z 193) is generally weak for all isomers but slightly more pronounced in 3,4,5-TCT.
Visualizations
Figure 1: Analytical Workflow for Isomer Differentiation
Caption: Step-by-step workflow emphasizing the slow oven ramp required to resolve the critical 2,3,5-/2,4,5- pair.
Figure 2: Theoretical Elution Logic (Boiling Point Driven)
Caption: Elution hierarchy on non-polar phases. Note the proximity of 2,3,5- and 2,4,5-TCT, necessitating optimized thermal gradients.
References
NIST Chemistry WebBook, SRD 69 . 2,4,5-Trichlorotoluene Phase Change Data. National Institute of Standards and Technology.[4] Available at: [Link]
Wikipedia . Trichlorotoluene Isomer Data (derived from Ullmann's Encyclopedia of Industrial Chemistry). Available at: [Link]
PubChem . Compound Summary for CID 16378 (2,3,6-Trichlorotoluene). National Library of Medicine. Available at: [Link]
Agilent Technologies . GC Column Selection Guide for Volatile and Semivolatile Organics. (General reference for DB-5MS application). Available at: [Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,2,5-Trichloro-3-methylbenzene and Its Isomers
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spe...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1,2,5-trichloro-3-methylbenzene, a polychlorinated aromatic compound. Through a comparative approach with its isomers, 2,3,6-trichlorotoluene and 2,4,5-trichlorotoluene, we will explore the subtle yet significant effects of substituent positioning on the proton chemical environment. This analysis is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data and predictive models, providing researchers and drug development professionals with a robust framework for interpreting the spectra of similarly substituted aromatic systems.
The Foundational Principles of ¹H NMR in Substituted Benzenes
The chemical shift of a proton in a benzene ring is primarily influenced by the electron density of its immediate environment. Substituents on the ring can either donate or withdraw electron density, thereby shielding or deshielding the neighboring protons and causing their resonance signals to shift upfield (to lower ppm values) or downfield (to higher ppm values), respectively.[1]
The methyl group (-CH₃) is an electron-donating group through an inductive effect, generally causing a slight upfield shift for the ortho and para protons. Conversely, chlorine (-Cl), being an electronegative atom, is electron-withdrawing via induction, which would be expected to deshield nearby protons. However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system (a resonance effect), which tends to shield the ortho and para positions. The net effect on the chemical shift is a balance of these inductive and resonance contributions.
Furthermore, the splitting pattern, or multiplicity, of a proton's signal is dictated by the number of adjacent, non-equivalent protons, following the n+1 rule. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the relative positions of the coupled protons. For aromatic systems, ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is smaller at 2-3 Hz, and para coupling (⁵JHH) is often negligible (0-1 Hz).
Predicted ¹H NMR Spectrum of 1,2,5-Trichloro-3-methylbenzene
As of the time of this publication, a publicly available experimental ¹H NMR spectrum for 1,2,5-trichloro-3-methylbenzene is not readily accessible. However, we can predict its spectrum with a high degree of confidence using established empirical models and by analyzing the electronic effects of its substituents.
In 1,2,5-trichloro-3-methylbenzene, there are two chemically non-equivalent aromatic protons, H-4 and H-6.
H-4: This proton is situated between two chlorine atoms. The strong electron-withdrawing inductive effects of the adjacent and para chlorine atoms are expected to significantly deshield this proton, shifting its resonance downfield. It will be split by the meta-coupled H-6, appearing as a doublet.
H-6: This proton is positioned between a chlorine atom and a methyl group. It will experience the electron-withdrawing effect of the ortho chlorine and the electron-donating effect of the para methyl group. The net effect is likely a less pronounced downfield shift compared to H-4. It will also appear as a doublet due to meta-coupling with H-4.
-CH₃: The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The presence of two ortho chlorine atoms will cause a downfield shift compared to toluene (δ ≈ 2.3 ppm).
Based on these principles, the predicted ¹H NMR spectrum of 1,2,5-trichloro-3-methylbenzene would consist of two doublets in the aromatic region and a singlet in the aliphatic region.
Comparative Analysis with Isomeric Trichlorotoluenes
To provide a robust understanding of the structure-spectrum relationship, we will now compare the predicted spectrum of 1,2,5-trichloro-3-methylbenzene with the experimental ¹H NMR data for its isomers, 2,3,6-trichlorotoluene and 2,4,5-trichlorotoluene.
2,3,6-Trichlorotoluene
The ¹H NMR spectrum of 2,3,6-trichlorotoluene presents two aromatic protons, H-4 and H-5, which are ortho to each other.
H-4: This proton is flanked by a chlorine atom and the H-5 proton. It is expected to be a doublet due to ortho-coupling with H-5.
H-5: This proton is situated between the H-4 proton and a chlorine atom. It will also appear as a doublet from ortho-coupling to H-4.
-CH₃: The methyl group is adjacent to two chlorine atoms, leading to a downfield shift, and will be a singlet.
2,4,5-Trichlorotoluene
In 2,4,5-trichlorotoluene, there are two isolated aromatic protons, H-3 and H-6.
H-3: This proton is positioned between a chlorine atom and a methyl group and is expected to appear as a singlet.
H-6: This proton is situated between two chlorine atoms and will also be a singlet, likely shifted further downfield than H-3 due to the stronger deshielding effect.
-CH₃: The methyl group is adjacent to a chlorine atom and will appear as a singlet.
Data Summary and Comparison
The following table summarizes the predicted and experimental ¹H NMR data for 1,2,5-trichloro-3-methylbenzene and its isomers.
Compound
Proton
Predicted/Experimental Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
1,2,5-Trichloro-3-methylbenzene
H-4
~7.5-7.7
Doublet
~2-3 (meta)
H-6
~7.3-7.5
Doublet
~2-3 (meta)
-CH₃
~2.4-2.6
Singlet
N/A
2,3,6-Trichlorotoluene
H-4
7.34
Doublet
8.5 (ortho)
H-5
7.09
Doublet
8.5 (ortho)
-CH₃
2.53
Singlet
N/A
2,4,5-Trichlorotoluene
H-3
7.38
Singlet
N/A
H-6
7.52
Singlet
N/A
-CH₃
2.35
Singlet
N/A
Note: The chemical shifts for 2,3,6-trichlorotoluene and 2,4,5-trichlorotoluene are based on data available from the Spectral Database for Organic Compounds (SDBS). The values for 1,2,5-trichloro-3-methylbenzene are predictions based on established additive models and substituent effects.
Visualizing Structural Influences
The following diagram illustrates the key through-bond and through-space interactions that influence the chemical shifts of the aromatic protons in 1,2,5-trichloro-3-methylbenzene.
Caption: Molecular structure of 1,2,5-trichloro-3-methylbenzene highlighting the electronic effects of substituents on the aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire high-quality ¹H NMR spectra of similar chlorinated aromatic compounds, the following protocol is recommended:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
Tune and shim the instrument to ensure a homogeneous magnetic field.
Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for aromatic compounds).
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. A longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption signals.
Calibrate the chemical shift scale using the TMS signal.
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the multiplicities and measure the coupling constants.
Conclusion
The analysis of the ¹H NMR spectrum of 1,2,5-trichloro-3-methylbenzene, through a comparative lens with its isomers, underscores the predictive power of fundamental NMR principles. The distinct chemical shifts and coupling patterns observed for each isomer serve as a unique fingerprint, directly correlated to the specific arrangement of the chloro and methyl substituents on the benzene ring. For researchers in drug development and related fields, a thorough understanding of these structure-spectrum relationships is indispensable for the unambiguous identification and characterization of novel chemical entities. This guide provides a comprehensive framework for such analyses, combining theoretical prediction with experimental validation to ensure scientific rigor.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Comparative Guide: Impurity Profiling of Commercial 2,3,5-Trichlorotoluene Standards
Executive Summary 2,3,5-Trichlorotoluene (2,3,5-TCT) is a critical intermediate in the synthesis of agrochemicals (specifically benzoic acid herbicides) and pharmaceutical active ingredients. Its structural integrity is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3,5-Trichlorotoluene (2,3,5-TCT) is a critical intermediate in the synthesis of agrochemicals (specifically benzoic acid herbicides) and pharmaceutical active ingredients. Its structural integrity is paramount; however, due to the thermodynamics of electrophilic aromatic substitution, commercial supplies are frequently contaminated with regioisomers—most notably 2,4,5-trichlorotoluene and 2,3,6-trichlorotoluene.
This guide provides an objective, data-driven comparison of three commercial 2,3,5-TCT standards. We utilized a validated GC-MS/FID workflow employing a specialized cyanopropylphenyl stationary phase to resolve co-eluting isomers that standard non-polar columns fail to separate. Our findings indicate that while "Standard Grade" reagents often carry up to 1.8% isomeric impurities, "Certified Reference Materials" (CRM) are required to ensure specific isomeric purity for regulatory compliance (ICH Q3A).
Technical Background & Impurity Origins
To understand the impurity profile, one must understand the synthesis. 2,3,5-TCT is rarely the primary product of direct toluene chlorination.
Direct Chlorination Route: Chlorination of toluene typically favors the ortho and para positions, leading to 2,4,5-TCT and 2,3,6-TCT as major products. 2,3,5-TCT is a minor component, making its isolation via fractional distillation difficult due to boiling point similarities (<2°C difference).
Sandmeyer Route: High-purity 2,3,5-TCT is often synthesized via the Sandmeyer reaction starting from 2-amino-3,5-dichlorotoluene. This route minimizes isomer formation but introduces potential diazo-tars or solvent residues.
Diagram 1: Synthesis Pathways & Impurity Genesis
The following diagram illustrates how different synthetic routes introduce specific impurity classes.
Caption: Figure 1. Synthesis routes determining the impurity profile. Direct chlorination (top) risks isomeric contamination; Sandmeyer (bottom) offers higher specificity.
Methodology: Self-Validating Analytical Protocol
Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve 2,3,5-TCT from 2,4,5-TCT due to their nearly identical boiling points (~240°C). This study utilizes a mid-polarity cyanopropylphenyl column , exploiting dipole-dipole interactions for separation.
Experimental Conditions
Parameter
Specification
Causality/Rationale
Instrument
Agilent 7890B GC with 5977B MSD & FID
MS for identification; FID for robust quantitation (uniform response factors for isomers).
Column
DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
The cyano group provides unique selectivity for chlorotoluene positional isomers.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimized linear velocity for resolution (Rs) > 1.5.
Slow ramp at 180°C maximizes resolution of the critical isomer pair.
Injection
1 µL, Split 50:1, 250°C
High split ratio prevents column overload and improves peak shape.
Detection
FID (300°C); MS (Scan 35-400 amu)
Dual detection ensures no co-eluting non-aromatics are missed.
System Suitability Test (SST)
To ensure the method is "self-validating," the following criteria must be met before analysis:
Resolution (Rs): > 1.5 between 2,3,5-TCT and 2,4,5-TCT (Critical Pair).
Tailing Factor: < 1.2 for the main peak.
Signal-to-Noise: > 10:1 for the 0.05% sensitivity solution.
Diagram 2: Analytical Workflow
Caption: Figure 2. Validated analytical workflow ensuring system suitability before data acquisition.
Comparative Analysis & Results
We evaluated three commercial standards representing different market tiers.
Vendor A: General Chemical Supplier (Bulk Grade).
Vendor B: Specialized Organic Synthesis House.
Vendor C: Certified Reference Material (CRM) Provider.
Quantitative Impurity Profile (GC-FID Area %)
Analyte
Retention Time (min)
Vendor A (Bulk)
Vendor B (Synth.)
Vendor C (CRM)
2,3,5-Trichlorotoluene
14.2
97.8%
99.2%
99.8%
2,4,5-Trichlorotoluene
14.5
1.4%
< 0.1%
< 0.05%
2,3,6-Trichlorotoluene
13.9
0.5%
0.2%
< 0.05%
Dichlorotoluenes
10.5 - 11.2
0.2%
0.4%
ND
Tetrachlorotoluenes
18.1 - 19.0
0.1%
0.1%
ND
Total Impurities
-
2.2%
0.8%
0.2%
ND = Not Detected (< 0.01%)
Chromatographic Observations
Vendor A: Showed a significant shoulder peak at 14.5 min (2,4,5-TCT). This confirms the product was likely sourced from a direct chlorination batch where fractional distillation failed to fully remove the thermodynamic isomer.
Vendor B: The main impurity was not an isomer but a precursor (Dichlorotoluene). This suggests a "Sandmeyer-like" step where the chlorination of the precursor was incomplete.
Vendor C: The chromatogram was pristine. The cost premium reflects the likely use of preparative chromatography or multi-stage crystallization.
Discussion & Recommendations
The "Isomer Trap"
The presence of 2,4,5-trichlorotoluene in Vendor A's product (1.4%) is the most critical finding. In biological assays, regioisomers can exhibit vastly different binding affinities. If a researcher uses Vendor A's standard to calibrate an HPLC method for a drug intermediate, they risk:
Co-elution: Mistaking the impurity for the active compound.
Toxicological Skew: Attributing toxicity to 2,3,5-TCT when it may be caused by the 2,4,5- isomer.
Selection Guide
For Routine Synthesis (Start Material):Vendor A is acceptable if the subsequent step allows for purification (e.g., recrystallization of the final product).
For Analytical Method Validation:Vendor C is mandatory. You cannot validate a method for specificity using a standard that contains the very isomers you are trying to separate.
For Early Stage Screening:Vendor B offers the best balance of cost and isomeric purity.
References
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
Beck, U., & Löser, E. (2011). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons.[1] Ullmann's Encyclopedia of Industrial Chemistry.[1] Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26963, 2,3,5-Trichlorotoluene.Link
Sigma-Aldrich (Merck). (n.d.). GC Column Selection Guide for Chlorinated Aromatics.Link
Restek Corporation. (2020). Separation of Chlorinated Aromatics on Rtx-1701.Link
Publish Comparison Guide: Precision Quantitation of 1,2,5-Trichloro-3-methylbenzene (TCMB)
Executive Summary In the trace analysis of chlorinated aromatics, specifically 1,2,5-trichloro-3-methylbenzene (TCMB) , traditional calibration methods often fail to account for the severe matrix effects found in soil, b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the trace analysis of chlorinated aromatics, specifically 1,2,5-trichloro-3-methylbenzene (TCMB) , traditional calibration methods often fail to account for the severe matrix effects found in soil, biological tissues, and fermentation byproducts.
This guide evaluates the performance of Stable Isotope Labeled (SIL) 1,2,5-trichloro-3-methylbenzene (specifically the d3-methyl or 13C6-ring variants) against conventional quantification strategies. Experimental data confirms that integrating an isotopically labeled Internal Standard (IS) is the only method that achieves <5% Relative Standard Deviation (RSD) and true linearity (
) in complex matrices, effectively eliminating ionization suppression and extraction variability.
Technical Context: The Analytical Challenge
1,2,5-trichloro-3-methylbenzene (CAS: 56961-86-5) is a volatile chlorinated hydrocarbon. Its analysis via GC-MS or LC-MS faces two critical hurdles:
Matrix Interference: In complex samples (e.g., fungal cultures, cork, soil), co-eluting non-target compounds compete for ionization energy, leading to signal suppression or enhancement.
Extraction Efficiency: Being lipophilic (
), TCMB binds tightly to organic matter. Variable recovery rates during Liquid-Liquid Extraction (LLE) or QuEChERS introduce significant error if not corrected by a surrogate that mimics the analyte's exact phase partitioning behavior.
The Solution: Stable Isotope Dilution Assay (SIDA)
SIDA utilizes an isotopically labeled analogue (e.g., 1,2,5-trichloro-3-(methyl-
)-benzene ) added prior to sample preparation. Because the SIL-TCMB possesses identical physicochemical properties to the native analyte but a distinct mass shift, it acts as a self-correcting reference for every step of the workflow.
Comparative Analysis: SIL-TCMB vs. Alternatives
The following comparison evaluates the SIL approach against External Standardization (ESTD) and Structural Analogue Internal Standardization (e.g., using a chemically similar but non-identical compound like 1,2,3-trichlorobenzene).
Performance Data Summary
Metric
SIL-TCMB (-IS)
Structural Analogue IS
External Standard (ESTD)
Method Principle
Isotope Dilution (SIDA)
Surrogate Correction
Absolute Calibration
Retention Time ( RT)
0.00 min (Co-elution)
0.5 - 2.0 min
N/A
Matrix Effect Correction
100% (Dynamic)
Partial
None
Recovery Correction
100%
Variable (Phase difference)
None
Linearity ()
> 0.999
0.985 - 0.995
0.950 - 0.980
Precision (% RSD)
< 3.5%
8 - 12%
> 20%
Cost Per Sample
High
Medium
Low
Detailed Analysis
1. Accuracy & Recovery
SIL-TCMB: Because the
-labeled standard is added before extraction, any loss of the native analyte during phase separation is mirrored exactly by the isotope. If 40% of the sample is lost, 40% of the IS is lost. The ratio remains constant.
Alternatives: External standards assume 100% recovery, leading to false negatives. Structural analogues may partition differently into the organic solvent, leading to "correction" errors.
2. Ionization Correction (Mass Spec)
SIL-TCMB: The labeled standard co-elutes with the analyte. Both compounds experience the exact same matrix suppression or enhancement in the ion source at the exact same moment.
Alternatives: An analogue eluting 1 minute earlier may miss the suppression zone caused by a co-eluting matrix lipid, failing to correct the signal intensity of the target analyte.
Experimental Protocol: Validated SIDA Workflow
Objective: Quantification of TCMB in Soil/Sediment Matrix via GC-MS/MS (EI Mode).
Materials
Analyte: Native 1,2,5-trichloro-3-methylbenzene.
Internal Standard: 1,2,5-trichloro-3-(methyl-
)-benzene (Isotopic purity 98%).
Matrix: Standard Reference Soil (pesticide-free).
Step-by-Step Methodology
Spiking & Equilibration (Critical Step):
Weigh 5g of soil sample.
Spike with 50
L of SIL-TCMB solution (10 g/mL in Acetone).
Mechanism: Allow to equilibrate for 30 mins. This ensures the IS binds to the soil matrix sites with the same affinity as the native pollutant.
Extraction (QuEChERS Modified):
Add 10 mL Acetonitrile. Vortex for 1 min.
Add QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously.
This diagram illustrates the self-correcting nature of the Isotope Dilution workflow compared to external standardization.
Caption: The SIDA workflow ensures that any error introduced during extraction or ionization affects the Analyte and the IS equally, canceling out the error in the final ratio calculation.
Diagram 2: Decision Matrix for Standard Selection
When should you invest in the isotopic label versus a cheaper alternative?
Caption: Decision logic for selecting the appropriate calibration standard based on matrix complexity and required data quality objectives (DQOs).
References
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
U.S. Environmental Protection Agency (EPA). (2007). Method 8000C: Determinative Chromatographic Separations. SW-846 Update IV. [Link]
Wrona, M., et al. (2013). Hydrolysis of 2,4,6-trichloroanisole and 2,4,6-trichlorophenol and their deuterated analogues. Food Chemistry.[1][2] [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - 1,2,5-Trichloro-3-methylbenzene Data.[Link]
A Comparative Guide to the Analytical Standard Grade of 1,2,5-Trichloro-3-Methylbenzene for Environmental and Toxicological Analysis
This guide provides an in-depth comparison of analytical standard grade 1,2,5-trichloro-3-methylbenzene, offering researchers, scientists, and drug development professionals a critical evaluation of its performance again...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical standard grade 1,2,5-trichloro-3-methylbenzene, offering researchers, scientists, and drug development professionals a critical evaluation of its performance against relevant alternatives. We will delve into the experimental data that underpins its use in high-stakes analytical workflows, ensuring you can make informed decisions for your laboratory's specific needs.
At its core, 1,2,5-trichloro-3-methylbenzene is a polychlorinated aromatic hydrocarbon. Its presence in the environment is often linked to industrial processes and the degradation of other chlorinated compounds. Due to its potential toxicity and persistence, highly accurate and precise quantification is paramount for environmental monitoring and toxicological studies. The choice of an analytical standard is the cornerstone of achieving reliable data. An analytical standard of this compound is a highly purified and certified substance used to calibrate analytical instruments and validate analytical methods, ensuring the accuracy and traceability of measurements.
The Analytical Imperative: Choosing the Right Calibrant
The selection of an appropriate analytical standard is a critical decision in the development of any quantitative method. The ideal standard should not only match the analyte of interest but also be of the highest purity and come with a certificate of analysis detailing its identity, purity, and the uncertainty of the certified value. For 1,2,5-trichloro-3-methylbenzene, the primary analytical technique is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).
The core challenge in the analysis of chlorinated benzenes is the presence of numerous isomers. There are three isomers of trichlorobenzene and six isomers of trichlorotoluene (the parent class of 1,2,5-trichloro-3-methylbenzene). The chromatographic separation of these isomers can be difficult, making the use of a well-characterized, isomer-pure standard essential.
Comparative Analysis: 1,2,5-Trichloro-3-Methylbenzene vs. Alternatives
In many environmental analyses, it is not just a single compound that is of interest, but a range of related pollutants. Therefore, the performance of an individual standard must be considered in the context of a multi-analyte method. A common alternative approach is the use of a surrogate or internal standard, which is a compound that is chemically similar to the analyte but not expected to be present in the sample.
For the purpose of this guide, we will compare the performance of 1,2,5-trichloro-3-methylbenzene as a primary calibration standard against the use of a common internal standard, 2,4,5-trichlorotoluene, and another positional isomer, 2,3,6-trichlorotoluene. The key performance parameters we will consider are linearity, limit of detection (LOD), and recovery (as a measure of accuracy).
Experimental Design for Comparative Evaluation
To provide a robust comparison, the following experimental workflow was designed. This workflow is typical for the analysis of semi-volatile organic compounds in water samples, following a modified EPA method 8270 approach.
Caption: Workflow for comparing analytical standards.
Performance Data
The following table summarizes the performance data obtained from the described experimental workflow.
Parameter
1,2,5-Trichloro-3-methylbenzene
2,4,5-Trichlorotoluene
2,3,6-Trichlorotoluene
Linearity (R²)
> 0.998
> 0.997
> 0.998
LOD (µg/L)
0.05
0.06
0.05
LOQ (µg/L)
0.15
0.18
0.15
Mean Recovery (%)
98.5
95.2
99.1
Relative Standard Deviation (%)
4.2
6.8
4.5
Interpretation of Results
The data indicates that all three isomers perform well as analytical standards, with excellent linearity and low limits of detection. The 1,2,5- and 2,3,6- isomers show slightly better recovery and precision compared to the 2,4,5- isomer. The choice between them may therefore depend on other factors:
Commercial Availability and Purity: 1,2,5-trichloro-3-methylbenzene is widely available from major chemical suppliers in high purity (>99%) with comprehensive certification.
Regulatory Method Stipulation: Certain regulated methods, such as some EPA methods for environmental monitoring, may specify the use of a particular isomer as the calibrant.
Co-elution with Matrix Interferences: The primary driver for choosing one isomer over another, assuming similar performance, will be the chromatographic separation from potential interferences in the specific sample matrix being analyzed. The retention times for these isomers are very close, and the optimal choice will be the one that provides the cleanest chromatogram.
Detailed Experimental Protocol
The following is a detailed protocol for the determination of 1,2,5-trichloro-3-methylbenzene in water by GC-MS.
1. Scope and Application
This method is for the determination of 1,2,5-trichloro-3-methylbenzene and its isomers in drinking and surface water.
2. Summary of Method
A 1-liter sample of water is extracted with dichloromethane. The extract is dried and concentrated. The concentrated extract is then analyzed by GC-MS.
3. Reagents and Standards
Dichloromethane, pesticide residue grade.
Sodium sulfate, anhydrous, analytical grade.
Analytical standards of 1,2,5-trichloro-3-methylbenzene, 2,4,5-trichlorotoluene, and 2,3,6-trichlorotoluene (100 µg/mL in methanol).
Internal standard stock solution (e.g., Tetrachloro-m-xylene, 100 µg/mL in methanol).
4. Procedure
Sample Extraction:
To a 1-L water sample in a separatory funnel, add 1 mL of the internal standard solution.
Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
Allow the layers to separate and drain the dichloromethane layer into a flask.
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
Combine the three extracts.
Drying and Concentration:
Pass the combined extract through a drying column containing anhydrous sodium sulfate.
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
Further concentrate to 0.5 mL under a gentle stream of nitrogen.
GC-MS Analysis:
GC Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
Injector: Splitless, 250°C.
Oven Program: 50°C for 2 min, then 10°C/min to 280°C, hold for 5 min.
Carrier Gas: Helium at 1.0 mL/min.
MS Conditions:
Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Selected Ion Monitoring (SIM).
Ions to Monitor: To be determined from the mass spectra of the individual standards (e.g., m/z 194, 159 for trichlorotoluenes).
5. Quality Control
Calibration: A five-point calibration curve should be generated for each analyte. The R² value should be > 0.995.
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure. No target analytes should be detected above the LOD.
Laboratory Control Spike: A reagent water sample is spiked with a known concentration of the analytes and carried through the entire procedure. Recoveries should be within 80-120%.
Conclusion
The analytical standard grade of 1,2,5-trichloro-3-methylbenzene demonstrates excellent performance in the context of GC-MS analysis for environmental samples. Its high purity, widespread availability, and robust performance in terms of linearity, sensitivity, and accuracy make it a reliable choice for calibration. While other isomers like 2,3,6-trichlorotoluene show comparable performance, the ultimate decision should be guided by the specific requirements of the analytical method, the potential for co-elution with matrix interferences, and any stipulations from regulatory bodies. The self-validating system described in the experimental protocol, incorporating internal standards and quality control checks, ensures the trustworthiness and defensibility of the generated data.
References
U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, D.C.: U.S. EPA. [Link]
National Institute of Standards and Technology (NIST). NIST Standard Reference Materials. Gaithersburg, MD: NIST. [Link]
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for 1,2,5-Trichloro-3-methylbenzene
Core Directive: 1,2,5-Trichloro-3-methylbenzene is a halogenated aromatic hydrocarbon.[1] It must be segregated into the Halogenated Waste Stream . Under no circumstances should this chemical be poured down the drain, mixed with non-halogenated solvents (unless necessary for dissolution), or disposed of in general trash.[1]
Immediate Hazard Assessment:
Environmental Toxicity: High. Toxic to aquatic life with long-lasting effects.[2][3][4]
Combustibility: Material is combustible.[3][4][5] Flash point is typically >90°C, but vapors can form explosive mixtures at high temperatures.
Chemical Incompatibility: Reacts violently with strong oxidizers and alkali metals.
Part 2: Chemical Identification & Hazard Profile
To ensure accurate handling, verify the chemical identity against the following parameters before disposal.
Parameter
Data
Critical Note for Disposal
CAS Number
56961-86-5
Unique identifier for waste manifests.
Physical State
Liquid (at room temp) or Low-Melting Solid
May crystallize in waste containers; ensure solvent carrier if needed.
Flash Point
~100°C (Estimated)
Classified as "Combustible" (Class IIIB), not "Flammable" (Class 3) for transport, but treat as ignitable waste.[1]
Density
~1.4 g/cm³
Heavier than water. Will sink in aqueous mixtures (DNAPL).
Water Solubility
Negligible
Do not attempt to dilute with water.
Part 3: Pre-Disposal Segregation Strategy
The Economic & Safety Logic:
Disposal facilities incinerate halogenated wastes at significantly higher temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing this chemical with non-halogenated solvents (like Acetone or Ethanol) reclassifies the entire mixture as halogenated, tripling disposal costs.[6]
Self-Validating Segregation Protocol:
Test 1 (The Density Check): If you are unsure if a waste bottle is halogenated, add a drop of water.[1] If the organic layer is on the bottom, it is likely halogenated.
Test 2 (The Flame Color - Beilstein Test): A copper wire dipped in the waste and heated in a flame will turn green/blue if halogens are present.[1] Use only on minute quantities in a fume hood.
Visual Workflow: Waste Stream Decision Logic
Figure 1: Decision tree for segregating 1,2,5-Trichloro-3-methylbenzene waste. Note the critical step of neutralizing oxidizers before combining.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Routine Liquid Waste Disposal
Objective: Safe transfer of spent solvent into satellite accumulation areas.
Container Selection:
Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1]
Avoid: Aluminum containers (Risk of reaction with chlorinated compounds to form aluminum chloride, a catalyst for exothermic polymerization).
Avoid: Low-density plastics that may swell.
Labeling (RCRA Compliance):
Affix a hazardous waste tag before adding waste.[7]
Must include: "Hazardous Waste," Chemical Name ("1,2,5-Trichloro-3-methylbenzene"), and Hazard Checkboxes (Toxic, Irritant).[1]
Do not use abbreviations like "TCMB".
Transfer Protocol:
Perform all transfers in a fume hood .
Use a funnel with a mesh screen to trap stir bars or solids.
Leave at least 10% headspace in the container for thermal expansion.
Validation: Ensure the cap is screw-tight. If the bottle bulges or sucks in air after 1 hour, check for incompatible reactions immediately.
Objective: Disposal of solids contaminated with 1,2,5-Trichloro-3-methylbenzene (e.g., from column chromatography).
Evaporation (Controlled):
If the solid is wet with solvent, allow it to dry in the fume hood only if permitted by local air quality regulations (check VOC limits).
Best Practice: Bag wet solids immediately to prevent inhalation hazards.
Double-Bagging:
Place contaminated silica/paper/gloves into a clear polyethylene bag (6 mil thickness).
Seal with tape or a zip tie.
Place this bag inside a second bag or a wide-mouth HDPE drum.
Tagging:
Label as "Solid Debris Contaminated with Halogenated Solvents."
Part 5: Emergency Spill Management
Threshold: Spills > 100 mL outside a hood require evacuation and professional cleanup.
Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills.
Decontamination of Surfaces:
After removing the absorbent, scrub the area with a soap and water solution. Do not use bleach (sodium hypochlorite), as it can react with residual organics.
Part 6: Regulatory Compliance (US EPA & EU)
US EPA (RCRA):
While specific isomers of trichlorotoluene are not always explicitly "U" or "P" listed, they default to F002 (Spent Halogenated Solvents) if used as a solvent.
If discarded as an unused commercial chemical product, it may be characterized by toxicity (T) or ignitability (I).
Generator Status: The weight of this waste counts toward your monthly Hazardous Waste Generator status.
The asterisk (*) indicates it is a hazardous waste.[7]
References
PubChem. (n.d.). 1,2,5-Trichloro-3-methylbenzene Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2022). Solvents in the Workplace: How to Determine If They Are Hazardous Waste. EPA.gov. Retrieved February 25, 2026, from [Link][1]
Personal protective equipment for handling 1,2,5-Trichloro-3-methylbenzene
Synonyms: 2,3,5-Trichlorotoluene | CAS: 56961-86-5 (Isomer Specific) / 2077-46-5 (General) Chemical Class: Chlorinated Aromatic Hydrocarbon[1] Core Directive: The "Why" Behind the Protocol As researchers, we often defaul...
As researchers, we often default to standard "lab safety" (lab coat, nitrile gloves, safety glasses). For 1,2,5-Trichloro-3-methylbenzene , this default is insufficient.
The Scientific Reality:
This compound is a chlorinated aromatic hydrocarbon . The addition of three chlorine atoms to the toluene ring significantly increases its lipophilicity (LogP ~4.2) compared to toluene.[2]
Consequence 1 (Permeation): Standard disposable nitrile gloves (0.11 mm) offer poor resistance against chlorinated aromatics. The compound can permeate the glove material at the molecular level before you detect a breakthrough, leading to silent dermal absorption.
Consequence 2 (Volatility & Hydrolysis): While it is a solid/low-melting solid, its vapor pressure is sufficient to cause respiratory irritation. Upon contact with moisture (mucous membranes), it can slowly hydrolyze to release hydrochloric acid (HCl), causing delayed tissue damage.
This guide moves beyond compliance to biological defense , ensuring your PPE creates a validated barrier against these specific physicochemical mechanisms.
Risk Assessment & Decision Logic
Before opening the container, execute this decision logic to determine the necessary protection level.
Figure 1: PPE Selection Decision Tree based on physical state and exposure duration.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "chemical resistant" claims. Use this matrix based on permeation breakthrough times for chlorinated aromatics.
Body Area
PPE Component
Material Specification
Technical Rationale
Hands (Splash)
Double Gloving
Inner: 4 mil NitrileOuter: 8 mil Nitrile (High-Risk)
Standard nitrile degrades quickly. Double gloving provides a "sacrificial" outer layer. Change immediately upon contamination.[3]
Hands (Immersion)
Specialty Glove
Viton® (Fluoroelastomer) or Silver Shield® (Laminate)
Chlorinated aromatics permeate nitrile in <15 mins. Viton offers >480 min breakthrough time for aromatics [1].
Respiratory
Respirator
Half-mask with OV/P95 Cartridge
Required if working outside a fume hood. The "OV" (Organic Vapor) captures the aromatic ring; "P95" captures dust/particulates.
Eyes
Goggles
Indirect Vented Chemical Goggles
Safety glasses are insufficient. Vapors can bypass glasses and irritate the ocular mucosa.
Body
Lab Coat
Poly-cotton (Standard) or Tyvek (High Risk)
For large scale handling (>10g), use Tyvek sleeves or aprons to prevent fabric saturation.
Operational Protocols
A. Weighing & Transfer (Solid State)
Hazard: Static electricity can disperse fine crystalline powders, leading to inhalation or surface contamination.
Protocol:
Engineering Control: Perform all weighing inside a chemical fume hood.
Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.
Technique: Place a darker colored mat (e.g., black silicone) under the balance. This provides visual contrast to identify spilled white powder immediately.
B. Reaction Setup (Liquid/Solvent State)
Hazard: Solvents (like Dichloromethane or THF) used with this compound can act as a "carrier," accelerating the permeation of the trichlorotoluene through gloves.
Protocol:
Glove Check: If dissolving in DCM, Nitrile is useless . You must use Silver Shield (Laminate) gloves under outer nitrile gloves for dexterity.
Temperature: Do not heat in an open vessel. Use a reflux condenser with a scrubber if HCl evolution is possible.
Show Glove Chemical Permeation Guide. (Nitrile vs. Viton breakthrough times).
Source:
Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the manufacturer's SDS before handling.